JI6
Description
Properties
CAS No. |
623175-20-2 |
|---|---|
Molecular Formula |
C19H17N3O4S |
Molecular Weight |
383.4 g/mol |
IUPAC Name |
methanesulfonic acid;(3Z)-5-pyridin-3-yl-3-(1H-pyrrol-2-ylmethylidene)-1H-indol-2-one |
InChI |
InChI=1S/C18H13N3O.CH4O3S/c22-18-16(10-14-4-2-8-20-14)15-9-12(5-6-17(15)21-18)13-3-1-7-19-11-13;1-5(2,3)4/h1-11,20H,(H,21,22);1H3,(H,2,3,4)/b16-10-; |
InChI Key |
ZUDPNBZMAJGYTE-HYMQDMCPSA-N |
Isomeric SMILES |
CS(=O)(=O)O.C1=CC(=CN=C1)C2=CC\3=C(C=C2)NC(=O)/C3=C\C4=CC=CN4 |
Canonical SMILES |
CS(=O)(=O)O.C1=CC(=CN=C1)C2=CC3=C(C=C2)NC(=O)C3=CC4=CC=CN4 |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling the Structural and Functional Landscape of JI6: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and structural characteristics of the ligand JI6, a copper-containing complex. It details the experimental protocols for the synthesis and crystallographic analysis of this compound in complex with hen egg-white lysozyme. This document summarizes the key structural features of this compound and its interaction with the protein, providing a foundation for further research and development in the field of metallo-organic compounds and their biological applications.
Chemical Structure of this compound
This compound is a metallo-organic complex with the systematic name (6~{S})-6-[(1~{R})-1-oxidanylethyl]-2,4-dioxa-7
l4
-aza-3l3
Table 1: Chemical Properties and Identifiers of this compound
| Property | Value |
| Systematic Name | (6~{S})-6-[(1~{R})-1-oxidanylethyl]-2,4-dioxa-7
|
| Chemical Formula | C₁₁H₁₁CuNO₄ |
| Molecular Weight | 284.755 g/mol |
| InChI Key | RLMUPHKMYNMLMB-NBDMYRNNSA-L |
| Canonical SMILES | C--INVALID-LINK--O |
Experimental Protocols
The structural determination of this compound was achieved through X-ray crystallography of its complex with hen egg-white lysozyme (HEWL). The following sections detail the methodologies employed in this process.
Synthesis of the this compound-Lysozyme Complex
The complex was formed by the reaction of a copper(II) Schiff base complex with L-threonine, which then binds to the hen egg-white lysozyme.
Crystallization
Single crystals of the HEWL-JI6 complex were grown using the sitting drop vapor diffusion method.
X-ray Data Collection and Structure Determination
Crystallographic data were collected at a synchrotron radiation source. The structure was solved by molecular replacement and refined to a high resolution.
Structural Insights and Biological Context
The crystal structure of the HEWL-JI6 complex (PDB ID: 7YRK) reveals the binding mode of the copper complex to the protein. This interaction provides a basis for understanding the potential biological activity of this compound and similar metallo-organic compounds. The study of such complexes is relevant in the context of developing novel enzyme inhibitors or catalysts.
Table 2: Crystallographic Data for the HEWL-JI6 Complex (PDB ID: 7YRK)
| Parameter | Value |
| Resolution | 0.92 Å |
| R-Value Work | 0.111 |
| R-Value Free | 0.126 |
| Space Group | P 4₃ 2₁ 2 |
Signaling Pathways and Logical Relationships
As the primary research associated with this compound focuses on its synthesis and structural characterization in a complex with lysozyme, there is currently no published information regarding its involvement in specific signaling pathways. The interaction with lysozyme, an enzyme that damages bacterial cell walls, suggests a potential role in antimicrobial applications, though this has not been experimentally verified.
The logical workflow for the characterization of this compound is outlined below.
Caption: Logical workflow for the synthesis and structural determination of the this compound-lysozyme complex.
An In-depth Technical Guide to the Mechanism of Action of JG6, a Novel Cofilin-Binding Compound
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide delineates the core mechanism of action of JG6, a novel marine-derived oligomannurarate sulfate. Evidence strongly indicates that JI6, likely a typographical error for JG6, exerts its anti-metastatic effects by directly targeting cofilin, a key regulator of actin dynamics. By binding to the actin-binding site of cofilin, JG6 competitively inhibits the interaction between cofilin and actin filaments. This interference disrupts the normal process of actin depolymerization and filament severing, leading to an accumulation of F-actin, the formation of stress fibers, and a subsequent reduction in cancer cell migration and invasion. This guide provides a comprehensive overview of the signaling pathway, quantitative data from key experiments, and detailed experimental protocols to facilitate further research and development of cofilin inhibitors as potential anti-cancer therapeutics.
Core Mechanism of Action: Targeting Cofilin-Mediated Actin Dynamics
The primary mechanism of action of JG6 revolves around its direct interaction with cofilin, an actin-depolymerizing factor crucial for the dynamic turnover of the actin cytoskeleton. This dynamic process is essential for various cellular functions, including cell motility, which is a hallmark of cancer metastasis.
JG6, an oligomannurarate sulfate, has been shown to bind directly to cofilin. This binding event occurs at the actin-binding pocket of cofilin, effectively acting as a competitive inhibitor of actin filament binding. By occupying this critical site, JG6 prevents cofilin from severing and depolymerizing F-actin, leading to a stabilization of the actin cytoskeleton and an inhibition of the dynamic changes required for cell migration.
Signaling Pathway
The signaling cascade initiated by JG6 is linear and targeted, focusing on the disruption of a key component of the cell's migratory machinery.
Caption: Signaling pathway of JG6's mechanism of action.
Quantitative Data Summary
The following tables summarize the key quantitative findings from the primary research on JG6, demonstrating its efficacy in inhibiting cell migration and altering actin dynamics.
Table 1: Inhibition of Breast Cancer Cell Migration by JG6
| Cell Line | JG6 Concentration (µg/mL) | Inhibition of Migration (%) | p-value |
| MTLn3 | 50 | Not specified | < 0.001 |
| 100 | Not specified | < 0.001 | |
| 200 | 75.3 | < 0.001 | |
| MDA-MB-435 | 50 | Not specified | < 0.001 |
| 100 | Not specified | < 0.001 | |
| 200 | 66.9 | < 0.001 |
Data extracted from Transwell migration assays performed for 12 hours.[1][2]
Table 2: Effect of JG6 on F-actin/G-actin Ratio
| Cell Line | Treatment | F-actin/G-actin Ratio (normalized to control) |
| MTLn3 | Control | 1.0 |
| JG6 (100 µg/mL) | ~1.8 | |
| MDA-MB-435 | Control | 1.0 |
| JG6 (100 µg/mL) | ~1.6 |
Data estimated from Western blot analysis of F-actin and G-actin fractions.
Detailed Experimental Protocols
The following are detailed protocols for the key experiments used to elucidate the mechanism of action of JG6.
Cell Migration Assay (Transwell Assay)
This protocol is used to quantify the effect of JG6 on the migratory capacity of cancer cells in vitro.
Materials:
-
Transwell inserts (8 µm pore size)
-
24-well plates
-
Breast cancer cell lines (e.g., MTLn3, MDA-MB-435)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
JG6 compound
-
Crystal Violet staining solution
-
Cotton swabs
Procedure:
-
Pre-coat the upper surface of the Transwell inserts with an appropriate extracellular matrix protein (e.g., fibronectin) if required for the cell line.
-
Starve the cells in serum-free medium for 24 hours prior to the assay.
-
Resuspend the starved cells in serum-free medium.
-
Add 500 µL of medium containing 10% FBS (as a chemoattractant) to the lower chamber of the 24-well plate.
-
Add 100 µL of the cell suspension (typically 1 x 10^5 cells) to the upper chamber of the Transwell insert.
-
Add JG6 at various concentrations (e.g., 50, 100, 200 µg/mL) to the upper chamber. Include a vehicle control (e.g., PBS).
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 12-24 hours.
-
After incubation, carefully remove the non-migrated cells from the upper surface of the insert with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with 4% paraformaldehyde for 10 minutes.
-
Stain the migrated cells with 0.1% Crystal Violet for 20 minutes.
-
Gently wash the inserts with PBS to remove excess stain.
-
Allow the inserts to air dry.
-
Visualize and count the migrated cells under a microscope.
-
Quantify the results by counting the number of cells in several random fields of view.
Caption: Experimental workflow for the Transwell cell migration assay.
F-actin/G-actin Ratio Determination (Western Blot)
This protocol is used to determine the relative amounts of filamentous (F-actin) and globular (G-actin) actin in cells treated with JG6.
Materials:
-
Breast cancer cell lines
-
JG6 compound
-
Actin stabilization buffer (e.g., 0.1 M PIPES, pH 6.9, 30% glycerol, 5% DMSO, 1 mM MgSO4, 1 mM EGTA, 1% Triton X-100, 1 mM ATP, and protease inhibitors)
-
Actin depolymerization buffer (e.g., 0.1 M PIPES, pH 6.9, 1 mM MgSO4, 10 mM CaCl2, and 5 µM cytochalasin D)
-
Ultracentrifuge
-
SDS-PAGE equipment
-
Western blotting equipment
-
Anti-actin antibody
-
Secondary antibody conjugated to HRP
-
Chemiluminescence substrate
Procedure:
-
Culture cells to the desired confluency and treat with JG6 (e.g., 100 µg/mL) or vehicle control for the desired time.
-
Lyse the cells in ice-cold actin stabilization buffer.
-
Homogenize the lysate gently.
-
Centrifuge the lysate at a low speed (e.g., 2000 rpm for 5 minutes) to pellet unbroken cells and nuclei.
-
Transfer the supernatant to an ultracentrifuge tube.
-
Centrifuge the supernatant at 100,000 x g for 1 hour at 4°C to separate the F-actin (pellet) from the G-actin (supernatant).
-
Carefully collect the supernatant containing the G-actin fraction.
-
Resuspend the pellet containing the F-actin in actin depolymerization buffer.
-
Determine the protein concentration of both the G-actin and F-actin fractions.
-
Prepare samples for SDS-PAGE by adding Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against actin overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Quantify the band intensities using densitometry software to determine the F-actin/G-actin ratio.
Caption: Experimental workflow for determining the F-actin/G-actin ratio.
Co-Immunoprecipitation (Co-IP)
This protocol is used to demonstrate the interaction between JG6 and cofilin within a cellular context.
Materials:
-
Breast cancer cell lines
-
JG6 compound
-
Co-IP lysis buffer (non-denaturing)
-
Anti-cofilin antibody
-
Protein A/G magnetic beads or agarose resin
-
Wash buffer
-
Elution buffer
-
SDS-PAGE and Western blotting equipment
-
Antibodies for detecting cofilin and potentially interacting partners
Procedure:
-
Treat cells with JG6 or a vehicle control.
-
Lyse the cells in a non-denaturing Co-IP lysis buffer to preserve protein-protein interactions.
-
Clarify the cell lysate by centrifugation to remove cellular debris.
-
Pre-clear the lysate by incubating with Protein A/G beads for 1 hour to reduce non-specific binding.
-
Incubate the pre-cleared lysate with an anti-cofilin antibody overnight at 4°C with gentle rotation.
-
Add Protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads using an elution buffer (e.g., low pH buffer or Laemmli buffer).
-
Analyze the eluted proteins by SDS-PAGE and Western blotting.
-
Probe the Western blot with antibodies against cofilin (to confirm successful immunoprecipitation) and actin (to assess if JG6 disrupts the cofilin-actin interaction). A decrease in the amount of co-precipitated actin in the JG6-treated sample would indicate that JG6 interferes with the cofilin-actin interaction.
Conclusion and Future Directions
The available evidence strongly supports a mechanism of action for JG6 centered on the direct inhibition of cofilin. By binding to cofilin and preventing its interaction with actin filaments, JG6 effectively dampens the dynamic nature of the actin cytoskeleton, a critical process for cancer cell migration and metastasis. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug developers interested in exploring cofilin as a therapeutic target.
Future research should focus on:
-
Determining the precise binding affinity (Kd) of JG6 for cofilin.
-
Elucidating the detailed structural basis of the JG6-cofilin interaction through techniques such as X-ray crystallography or NMR.
-
Evaluating the in vivo efficacy and safety of JG6 in a broader range of preclinical cancer models.
-
Developing more potent and specific small-molecule inhibitors of cofilin based on the JG6 pharmacophore.
By building upon this foundational knowledge, the scientific community can further validate cofilin as a druggable target and potentially develop novel anti-metastatic therapies.
References
Unraveling the Enigma of JI6: A Search for a Novel Compound
An extensive search for a compound designated "JI6" has yielded no specific discovery, synthesis, or mechanistic data under this identifier. The scientific and patent literature does not appear to contain a molecule with this name, suggesting that "this compound" may be an internal project code, a novel compound not yet publicly disclosed, or a potential misnomer for a different agent.
While the query for "this compound" did not return specific information, the search results were predominantly related to the well-characterized cytokine, Interleukin-6 (IL-6) . It is plausible that "this compound" could be a novel modulator of the IL-6 signaling pathway, a critical mediator of inflammation, immune response, and cellular homeostasis.[1][2][3][4][5][6] Given the therapeutic importance of this pathway in various diseases, the development of new chemical entities targeting IL-6 or its downstream effectors is an area of intense research.
The Interleukin-6 Signaling Pathway: A Potential Target
The IL-6 signaling cascade is initiated by the binding of IL-6 to its soluble or membrane-bound receptor, IL-6Rα. This complex then associates with the ubiquitously expressed gp130 receptor, triggering its dimerization and the activation of associated Janus kinases (JAKs).[1][2][3][6] Activated JAKs phosphorylate tyrosine residues on the intracellular domain of gp130, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT3.[2][5][6] Phosphorylated STATs then dimerize, translocate to the nucleus, and regulate the transcription of a wide array of target genes involved in inflammation, cell proliferation, and survival.[2][5][6]
Two primary modes of IL-6 signaling have been described:
-
Classic Signaling: Occurs in cells expressing the membrane-bound IL-6R (mIL-6R), such as hepatocytes and certain leukocytes. This pathway is generally associated with the anti-inflammatory and regenerative functions of IL-6.[1][3]
-
Trans-Signaling: Is mediated by a complex of IL-6 and the soluble IL-6R (sIL-6R). This pathway can activate cells that only express gp130, which is nearly all cell types. Trans-signaling is predominantly pro-inflammatory and is implicated in the pathogenesis of chronic inflammatory diseases.[1][3]
A hypothetical molecule, "this compound," could potentially act at various nodes within this pathway. For instance, it could:
-
Inhibit the binding of IL-6 to IL-6Rα.
-
Block the association of the IL-6/IL-6Rα complex with gp130.
-
Inhibit the kinase activity of JAKs.
-
Prevent the phosphorylation and dimerization of STAT3.
-
Interfere with the nuclear translocation of STAT dimers.
To provide a comprehensive technical guide as requested, specific information regarding the discovery, chemical synthesis, and experimental validation of "this compound" is necessary. Without such data, any detailed discussion would be purely speculative.
Future Directions and a Call for Information
Researchers, scientists, and drug development professionals who have information on a compound referred to as "this compound" are encouraged to disclose its identity. This would enable the scientific community to:
-
Characterize its chemical structure and properties.
-
Elucidate its precise mechanism of action.
-
Evaluate its therapeutic potential.
-
Develop robust and reproducible experimental protocols.
Below are graphical representations of the canonical IL-6 signaling pathways that a potential molecule like "this compound" might target.
Figure 1: IL-6 Classic Signaling Pathway
Figure 2: IL-6 Trans-Signaling Pathway
Until more specific information about "this compound" becomes available, this report serves as a foundational overview of its most probable biological context. The scientific community awaits further details to fully understand the discovery and potential of this putative new entity.
References
- 1. origene.com [origene.com]
- 2. Jak/Stat: IL-6 Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 3. bosterbio.com [bosterbio.com]
- 4. Molecular mechanisms of action of Interleukin-6 (IL-6) [pneumon.org]
- 5. IL-6 Pathway | Thermo Fisher Scientific - US [thermofisher.com]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
Preliminary Studies on Interleukin-6 (IL-6) Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-6 (IL-6) is a pleiotropic cytokine with a central role in regulating a wide array of physiological and pathological processes, including immune responses, inflammation, hematopoiesis, and oncogenesis.[1][2] Dysregulation of the IL-6 signaling pathway is implicated in the pathogenesis of numerous diseases, such as autoimmune disorders, chronic inflammatory conditions, and various cancers.[1][3] Consequently, the components of this pathway represent critical targets for therapeutic intervention. This technical guide provides an in-depth overview of the core IL-6 signaling cascade, with a focus on the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, presenting key quantitative data, detailed experimental protocols, and visual diagrams to support research and drug development efforts.
Core Signaling Pathway: The JAK/STAT Cascade
The canonical IL-6 signaling pathway is initiated by the binding of IL-6 to its specific receptor, the IL-6 receptor (IL-6R). This ligand-receptor complex then associates with the signal-transducing protein gp130, inducing its homodimerization.[4][5] This event brings together the gp130-associated Janus kinases (JAKs), primarily JAK1 and JAK2, which then trans-phosphorylate and activate each other.[4] The activated JAKs subsequently phosphorylate specific tyrosine residues on the cytoplasmic tail of gp130, creating docking sites for the signal transducer and activator of transcription 3 (STAT3) protein.[1][4] STAT3 is then recruited to the receptor complex and is itself phosphorylated by the JAKs at a critical tyrosine residue (Tyr705).[6][7] This phosphorylation event triggers the dimerization of STAT3 molecules, which then translocate to the nucleus and bind to specific DNA response elements in the promoter regions of target genes, thereby modulating their transcription.[4]
There are two primary modes of IL-6 signaling: classic signaling and trans-signaling.[4][5] Classic signaling occurs when IL-6 binds to membrane-bound IL-6R (mIL-6R), which is expressed on a limited number of cell types, such as hepatocytes and some leukocytes.[5] In contrast, trans-signaling involves a soluble form of the IL-6R (sIL-6R) that, when bound to IL-6, can activate cells that only express gp130, which is nearly ubiquitous.[4][5] This trans-signaling mechanism is thought to be a primary driver of the pro-inflammatory activities of IL-6.[8]
Quantitative Data
A summary of key quantitative parameters in the IL-6 signaling pathway is presented below. These values can serve as a reference for experimental design and data interpretation.
| Parameter | Value | Cell/System Type | Reference |
| IL-6 Concentrations | |||
| Physiological Serum Level | 1-5 pg/mL | Human Serum | [9] |
| Pathological Serum Level (Inflammation) | Up to 10 ng/mL | Human Serum | [10] |
| Pathological Serum Level (Sepsis) | 100-1,000 ng/mL | Human Serum | [10] |
| Receptor Binding Affinities (Kd) | |||
| IL-6 and sIL-6R | 0.5 - 34 nM | In vitro | [10] |
| IL-6/sIL-6R complex and gp130 | ~10 pM | In vitro | [10] |
| SOMAmer SL1025 and IL-6 | 0.2 nM | In vitro | [11] |
| Inhibitor IC50 Values | |||
| Oxyphenylbutazone hydrate (NSAID) | 7.5 µM | IL-6-dependent hybridoma | [12] |
| Budesonide (SAID) | 2.2 µM | IL-6-dependent hybridoma | [12] |
| Compound 3e (benzoxazole derivative) | 3.51 µg/mL | HepG2 cells (STAT3 luciferase) | [13] |
| Madindolin A | 8.70 µg/mL | HepG2 cells (STAT3 luciferase) | [13] |
| Upadacitinib (JAK1 inhibitor) vs. JAK1 | 43 nM | Enzymatic assay | [14] |
| Upadacitinib (JAK1 inhibitor) vs. JAK2 | 120 nM | Enzymatic assay | [14] |
Experimental Protocols
Detailed methodologies for key experiments to investigate the IL-6 signaling pathway are provided below.
Western Blot for Phosphorylated STAT3 (p-STAT3)
This protocol is designed to detect the activation of STAT3 by analyzing its phosphorylation at Tyr705.[6]
a. Sample Preparation:
-
Culture cells to the desired confluency and treat with IL-6 or test compounds for the specified time.
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer or a similar lysis buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of the supernatant using a suitable method (e.g., BCA assay).
b. Gel Electrophoresis and Transfer:
-
Mix a standardized amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat to 95-100°C for 5-10 minutes.[14]
-
Load the samples onto a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel and separate the proteins by size.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
c. Immunodetection:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[15]
-
Incubate the membrane with a primary antibody specific for phosphorylated STAT3 (Tyr705) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
For normalization, the membrane can be stripped and re-probed with an antibody for total STAT3 and a loading control like β-actin or GAPDH.[7]
Co-Immunoprecipitation (Co-IP) of the IL-6 Receptor Complex
This protocol is used to study the interaction between components of the IL-6 receptor complex.[16][17]
a. Cell Lysis:
-
Harvest and wash cells as described for Western blotting.
-
Lyse cells in a non-denaturing lysis buffer (e.g., containing 1% NP-40) with protease and phosphatase inhibitors to preserve protein-protein interactions.
-
Centrifuge to remove insoluble material.
b. Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G-agarose or magnetic beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with a primary antibody against one of the proteins in the complex (e.g., gp130) overnight at 4°C with gentle rotation.
-
Add protein A/G beads and incubate for another 1-3 hours to capture the antibody-protein complexes.
-
Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specifically bound proteins.
c. Elution and Detection:
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluted proteins by Western blotting using antibodies against the other potential interacting proteins (e.g., IL-6R, JAK1).
STAT3 Luciferase Reporter Assay
This assay quantifies the transcriptional activity of STAT3.[18][19]
a. Transfection:
-
Seed cells in a multi-well plate.
-
Co-transfect the cells with a STAT3-responsive firefly luciferase reporter plasmid and a control plasmid expressing Renilla luciferase under a constitutive promoter (for normalization).
b. Treatment and Lysis:
-
After transfection, treat the cells with IL-6 and/or test inhibitors for a specified period (e.g., 6-24 hours).[20]
-
Lyse the cells using the passive lysis buffer provided with the dual-luciferase assay kit.
c. Luminescence Measurement:
-
Measure the firefly luciferase activity in the cell lysate.
-
Subsequently, measure the Renilla luciferase activity in the same sample.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
Chromatin Immunoprecipitation (ChIP) for STAT3
This protocol determines the association of STAT3 with the promoter regions of its target genes.[21][22]
a. Cross-linking and Chromatin Preparation:
-
Treat cells with formaldehyde to cross-link proteins to DNA.
-
Lyse the cells and isolate the nuclei.
-
Sonicate the chromatin to shear the DNA into fragments of 200-1000 base pairs.[23]
b. Immunoprecipitation:
-
Incubate the sheared chromatin with an antibody specific for STAT3 overnight at 4°C.
-
Add protein A/G beads to capture the antibody-chromatin complexes.
-
Wash the beads to remove non-specific chromatin.
c. Elution and DNA Purification:
-
Elute the chromatin from the beads and reverse the cross-links by heating.
-
Treat with RNase A and proteinase K to remove RNA and protein.
-
Purify the DNA.
d. Analysis:
-
Use the purified DNA as a template for quantitative PCR (qPCR) with primers specific for the promoter regions of known or putative STAT3 target genes.[24]
Mandatory Visualizations
Signaling Pathway Diagram
Caption: The IL-6 signaling pathway, highlighting both classic and trans-signaling mechanisms leading to STAT3 activation.
Experimental Workflow: Western Blot
Caption: A stepwise workflow of the Western blot technique for protein detection.
Logical Relationship: Drug Screening Cascade
Caption: A logical cascade for a drug screening campaign targeting the IL-6 signaling pathway.
References
- 1. Jak/Stat: IL-6 Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 2. researchgate.net [researchgate.net]
- 3. Targeting Interleukin-6 Signaling in Clinic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. origene.com [origene.com]
- 5. bosterbio.com [bosterbio.com]
- 6. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
- 7. STAT-3/phosphoSTAT-3 western blot - Molecular Biology [protocol-online.org]
- 8. Targeting IL-6 trans-signalling: past, present and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Interleukin 6: The biology behind the therapy | Considerations in Medicine [considerations.bmj.com]
- 10. The balance of interleukin (IL)-6, IL-6·soluble IL-6 receptor (sIL-6R), and IL-6·sIL-6R·sgp130 complexes allows simultaneous classic and trans-signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biosensing Cytokine IL-6: A Comparative Analysis of Natural and Synthetic Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibitory effects of anti-inflammatory drugs on interleukin-6 bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Novel Small Molecule Inhibitors Targeting the IL-6/STAT3 Pathway or IL-1β - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. pubcompare.ai [pubcompare.ai]
- 16. Co-immunoprecipitation protocol to investigate cytokine receptor-associated proteins, e.g., Janus kinases or other associated signaling proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. creative-diagnostics.com [creative-diagnostics.com]
- 18. pubcompare.ai [pubcompare.ai]
- 19. benchchem.com [benchchem.com]
- 20. bpsbioscience.com [bpsbioscience.com]
- 21. Using a STAT3 antibody in chromatin immunoprecipitation (ChIP): Novus Biologicals [novusbio.com]
- 22. Chromatin Immunoprecipitation (ChIP) Protocol | Rockland [rockland.com]
- 23. Chromatin Immunoprecipation (ChIP) assay for 3T3-L1 preadipocytes [macdougald.lab.medicine.umich.edu]
- 24. researchgate.net [researchgate.net]
JI6 solubility and stability profile
An in-depth search for the solubility and stability profile of a compound designated "JI6" did not yield any publicly available data. This designation does not appear to correspond to a recognized chemical entity in scientific literature or chemical databases.
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An In-Depth Technical Guide to JI6: A Potent and Selective FLT3 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the FMS-like tyrosine kinase 3 (FLT3) inhibitor, JI6. It details its chemical identity, mechanism of action, preclinical efficacy, and the experimental protocols utilized in its characterization. This document is intended to serve as a valuable resource for researchers and professionals involved in the fields of oncology, particularly acute myeloid leukemia (AML), and drug development.
Chemical Identity and Properties
This compound is a potent, selective, and orally active inhibitor of FLT3. Initially identified as a JAK3 inhibitor, subsequent screening revealed its superior potency against FLT3.
| Identifier | Value | Reference |
| CAS Number | 856436-16-3 | [1][2][3] |
| IUPAC Name | (6~{S})-6-[(1~{R})-1-oxidanylethyl]-2,4-dioxa-7
| |
| Synonym | JAK3 Inhibitor VI | [1][3] |
Mechanism of Action and Core Target
This compound functions as a tyrosine kinase inhibitor, with a primary focus on FMS-like tyrosine kinase 3 (FLT3). FLT3 is a receptor tyrosine kinase that plays a crucial role in the proliferation, differentiation, and survival of hematopoietic stem and progenitor cells. Mutations in the FLT3 gene, particularly internal tandem duplications (ITD) in the juxtamembrane domain and point mutations in the tyrosine kinase domain (TKD), are among the most common genetic alterations in acute myeloid leukemia (AML), leading to constitutive activation of the receptor and uncontrolled cell growth.
This compound exerts its therapeutic effect by binding to the ATP-binding pocket of the FLT3 kinase domain, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways. This blockade of aberrant signaling ultimately induces apoptosis and cell cycle arrest in FLT3-mutated cancer cells.
FLT3 Signaling Pathways
The constitutive activation of mutant FLT3 receptors triggers several key downstream signaling cascades that promote leukemogenesis. This compound effectively abrogates these pathways:
-
JAK/STAT Pathway: Mutant FLT3 can activate the Janus kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway, particularly STAT5. Phosphorylated STAT5 translocates to the nucleus and promotes the transcription of genes involved in cell survival and proliferation.
-
MAPK/ERK Pathway: The mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway is another critical downstream effector of FLT3. Activation of this pathway leads to cell proliferation and differentiation.
-
PI3K/Akt Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a major survival pathway activated by mutant FLT3. It inhibits apoptosis and promotes cell growth.
References
An In-depth Technical Guide to Interleukin-6 (IL-6) Signaling in Drug Development
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The initial request for "JI6" did not yield results for a known biological signaling pathway. This document focuses on Interleukin-6 (IL-6), a well-researched cytokine, assuming "this compound" was a typographical error.
Introduction
Interleukin-6 (IL-6) is a pleiotropic cytokine with a pivotal role in regulating a wide array of biological processes, including immune responses, inflammation, hematopoiesis, and oncogenesis.[1] It is a key mediator in the acute phase response and plays a significant role in the transition from acute to chronic inflammation. Dysregulated IL-6 production is implicated in the pathogenesis of numerous autoimmune diseases, chronic inflammatory conditions, and cancers.[2][3] Consequently, the IL-6 signaling pathway has emerged as a critical target for therapeutic intervention. This guide provides a comprehensive overview of IL-6 signaling, quantitative data from relevant studies, detailed experimental protocols, and visualizations of the core pathways.
IL-6 Signaling Pathways
IL-6 exerts its biological effects through two primary signaling pathways: the classical signaling and the trans-signaling pathway.[4] Both pathways converge on the activation of intracellular signaling cascades, primarily the Janus kinase/signal transducer and activator of transcription (JAK/STAT), the mitogen-activated protein kinase (MAPK), and the phosphatidylinositol 3-kinase (PI3K)/Akt pathways.[4][5]
Classical Signaling
The classical IL-6 signaling pathway is initiated by the binding of IL-6 to the membrane-bound IL-6 receptor (mIL-6R or IL-6Rα).[4] The expression of mIL-6R is restricted to specific cell types, including hepatocytes, neutrophils, and certain subsets of T cells.[5] Upon IL-6 binding, the IL-6/mIL-6R complex associates with the ubiquitously expressed signal-transducing receptor subunit, glycoprotein 130 (gp130). This association leads to the homodimerization of gp130, which in turn activates the associated Janus kinases (JAKs).[3]
Trans-Signaling
In the trans-signaling pathway, IL-6 binds to a soluble form of the IL-6R (sIL-6R), which is generated by proteolytic cleavage of the mIL-6R or by alternative splicing. The resulting IL-6/sIL-6R complex can then bind to and activate gp130 on cells that do not express mIL-6R, thereby broadening the range of cells responsive to IL-6.[4] This pathway is considered to be the primary pro-inflammatory arm of IL-6 signaling.[5]
The downstream signaling events for both classical and trans-signaling are largely similar, involving the activation of JAKs and the subsequent phosphorylation of STAT proteins, primarily STAT3. Phosphorylated STAT3 dimerizes and translocates to the nucleus to regulate the transcription of target genes.[6]
Downstream Cascades:
-
JAK/STAT Pathway: The binding of IL-6 to its receptor complex leads to the activation of associated JAKs (primarily JAK1, JAK2, and TYK2).[6] Activated JAKs phosphorylate tyrosine residues on the cytoplasmic tail of gp130, creating docking sites for STAT proteins, particularly STAT3.[7] Recruited STATs are then phosphorylated by JAKs, leading to their dimerization, nuclear translocation, and regulation of gene expression.[6]
-
MAPK Pathway: The IL-6 receptor complex can also activate the Ras-Raf-MEK-ERK signaling cascade.[3] This pathway is crucial for regulating cellular proliferation, differentiation, and survival.[8]
-
PI3K/Akt Pathway: Activation of the PI3K/Akt pathway is another important downstream event in IL-6 signaling.[9] This pathway is a key regulator of cell survival, growth, and metabolism.[10]
Quantitative Data from Clinical Studies
The targeting of IL-6 signaling has led to the development of several therapeutic agents, primarily monoclonal antibodies against the IL-6 receptor (e.g., Tocilizumab, Sarilumab) or IL-6 itself (e.g., Siltuximab).[11] Clinical trials in various inflammatory diseases have provided quantitative data on the efficacy of these therapies.
| Disease | Therapeutic Agent | Endpoint | Result | Reference |
| Rheumatoid Arthritis | Tocilizumab | ACR20 Response at Week 24 | Significantly higher response rates compared to methotrexate alone. | [11] |
| Rheumatoid Arthritis | Tocilizumab | DAS28 Remission | 64% of patients after 12 months and 86% after 5 years of therapy. | [12] |
| COVID-19 | Tocilizumab | Mortality Rate | Reduction in mortality rate in patients with severe COVID-19. | [2] |
| Ankylosing Spondylitis | Sarilumab | ASAS20 Response | Phase II trial showed improvement in symptoms. | [2] |
| Castleman Disease | Tocilizumab | Symptom Improvement | First approved for this indication due to significant efficacy. | [2] |
| COVID-19 | IL-6 Levels | Correlation with Severity | Elevated IL-6 levels (> 7 pg/mL) in 78.8% of patients, correlating with severity and mortality. | [13] |
ACR20: American College of Rheumatology 20% improvement criteria. ASAS20: Assessment of SpondyloArthritis international Society 20% improvement criteria. DAS28: Disease Activity Score 28.
Experimental Protocols
The study of IL-6 signaling pathways relies on a variety of well-established experimental protocols to measure the activation of key downstream molecules.
Measurement of STAT3 Phosphorylation
Principle: To quantify the activation of the JAK/STAT pathway by measuring the phosphorylation of STAT3 at specific tyrosine residues (e.g., Tyr705).
Methodology: Western Blotting
-
Cell Culture and Treatment: Culture cells of interest (e.g., hepatocytes, endothelial cells) and treat with IL-6 for various time points.[14]
-
Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard assay (e.g., BCA assay).
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated STAT3 (p-STAT3). A separate membrane should be incubated with an antibody for total STAT3 as a loading control.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Analysis: Quantify the band intensities and normalize the p-STAT3 signal to the total STAT3 signal.
Measurement of MAPK (ERK1/2) Activation
Principle: To assess the activation of the MAPK pathway by detecting the phosphorylation of ERK1/2 at specific threonine and tyrosine residues (e.g., Thr202/Tyr204).[15]
Methodology: ELISA (Enzyme-Linked Immunosorbent Assay)
-
Cell Culture and Treatment: Treat cells with IL-6 as described for the Western blot protocol.
-
Cell Lysis: Lyse the cells using the provided lysis buffer in a commercially available ELISA kit.
-
Assay Procedure:
-
Add cell lysates to microplate wells coated with a capture antibody specific for total ERK1/2.
-
Incubate to allow the capture antibody to bind to ERK1/2 in the lysate.
-
Wash the wells to remove unbound proteins.
-
Add a detection antibody specific for phosphorylated ERK1/2 (p-ERK1/2).
-
Wash the wells and add an HRP-conjugated secondary antibody.
-
Wash again and add a substrate solution (e.g., TMB).
-
Stop the reaction with a stop solution.
-
-
Data Acquisition: Read the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis: Generate a standard curve using provided standards and determine the concentration of p-ERK1/2 in the samples. Normalize to total ERK1/2 levels if necessary.
Measurement of Akt Activation
Principle: To measure the activation of the PI3K/Akt pathway by quantifying the phosphorylation of Akt at key residues (e.g., Ser473).[16]
Methodology: Flow Cytometry
-
Cell Culture and Treatment: Treat cells in suspension or adherent cells that have been detached.
-
Fixation and Permeabilization: Fix the cells with a fixative (e.g., paraformaldehyde) to preserve cellular structures and then permeabilize the cell membrane with a permeabilization buffer (e.g., methanol) to allow antibody entry.
-
Antibody Staining: Incubate the cells with a fluorescently labeled antibody specific for phosphorylated Akt (p-Akt). A separate sample can be stained with an isotype control antibody to assess background fluorescence.
-
Data Acquisition: Analyze the stained cells using a flow cytometer. Excite the fluorophore with the appropriate laser and detect the emitted fluorescence.
-
Analysis: Gate on the cell population of interest and quantify the percentage of p-Akt positive cells or the mean fluorescence intensity (MFI) of the p-Akt signal.
Conclusion
The Interleukin-6 signaling pathway is a central player in inflammation and immunity, and its dysregulation is a hallmark of many diseases. A thorough understanding of its classical and trans-signaling pathways, as well as the downstream JAK/STAT, MAPK, and PI3K/Akt cascades, is crucial for the development of targeted therapies. The quantitative data from clinical trials of IL-6 inhibitors underscore the therapeutic potential of targeting this pathway. The experimental protocols outlined in this guide provide a foundation for researchers to investigate the intricate mechanisms of IL-6 signaling and to evaluate the efficacy of novel therapeutic agents.
References
- 1. A Comprehensive Analysis of the PI3K/AKT Pathway: Unveiling Key Proteins and Therapeutic Targets for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. IL-6 in Inflammation, Immunity, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. origene.com [origene.com]
- 5. researchgate.net [researchgate.net]
- 6. assaygenie.com [assaygenie.com]
- 7. JAK-STAT Signaling Pathway, Antibodies, ELISAs, Luminex Assays & Growth Factors | Thermo Fisher Scientific - UZ [thermofisher.com]
- 8. assaygenie.com [assaygenie.com]
- 9. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 10. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 11. researchgate.net [researchgate.net]
- 12. Interleukin-6: Cardiovascular Aspects of Long-Term Cytokine Suppression in Patients with Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Interleukin-6 (IL-6) as a Predictor of Clinical Outcomes in Patients with COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Experimental and computational studies of IL-6 signaling in endothelial cells under hypoxia serum starvation conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. p44/42 MAP Kinase Assay Kit (Nonradioactive) | Cell Signaling Technology [cellsignal.com]
- 16. cytekbio.com [cytekbio.com]
An In-depth Technical Guide on the Therapeutic Potential of JI6 as a Novel FLT3 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
JI6, initially identified as JAK3 Inhibitor VI, has emerged as a potent and selective FMS-like tyrosine kinase 3 (FLT3) inhibitor with significant therapeutic potential, particularly in the context of Acute Myeloid Leukemia (AML). Activating mutations in FLT3 are prevalent in AML, making it a key therapeutic target. This compound demonstrates efficacy against both wild-type FLT3 and clinically relevant drug-resistant mutants, such as those at the D835 position. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its inhibitory activity, detailed experimental protocols, and a visualization of its role in cellular signaling pathways.
Introduction
Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation, differentiation, and survival of hematopoietic progenitor cells.[1] Activating mutations of FLT3, such as internal tandem duplications (FLT3-ITD) and point mutations in the tyrosine kinase domain (FLT3-TKD), are found in approximately 30% of AML patients and are associated with a poor prognosis.[1][2][3] While several FLT3 inhibitors have been developed, drug resistance, often mediated by secondary mutations in the FLT3 kinase domain (e.g., at residue D835), remains a significant clinical challenge.[1]
This compound is an oxindole-derived compound that has been identified as a novel and selective FLT3 inhibitor.[1] It exhibits potent activity against both FLT3-ITD and the drug-resistant D835 mutants, positioning it as a promising next-generation therapeutic agent for AML.[1][2][3][4] This document serves as a technical resource for researchers and drug development professionals, summarizing the current knowledge on the therapeutic applications of this compound.
Mechanism of Action
This compound functions as an ATP-competitive inhibitor of the FLT3 kinase.[1] By binding to the ATP-binding pocket of the FLT3 catalytic domain, this compound blocks the autophosphorylation and subsequent activation of the receptor.[5] This inhibition disrupts downstream signaling pathways that are critical for the survival and proliferation of leukemia cells, including the PI3K/Akt, MAPK/ERK, and JAK/STAT pathways.[2][3][5] A key advantage of this compound is its ability to effectively inhibit FLT3 D835 mutants, which are known to confer resistance to other FLT3 inhibitors like sorafenib and quizartinib.[1]
Quantitative Data
The inhibitory activity of this compound has been characterized through various in vitro and cell-based assays. The following tables summarize the key quantitative data.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target Kinase | IC50 (nM) |
| FLT3-WT | ~40[1][5][6][7][8][9] |
| FLT3-D835Y | 8[1][5][6][7][8][9] |
| FLT3-D835H | 4[1][5][6][7][8][9] |
| c-Kit | ~500[1][5][6][7][8][9][10] |
| JAK3 | ~250[1][5][6][7][8][9][10] |
Table 2: Cell-Based Inhibitory Activity of this compound
| Cell Line | FLT3 Status | Assay Type | IC50 (nM) |
| MV4-11 | FLT3-ITD | Cell Viability (XTT) | ~25[4][5] |
| HCD-57 | FLT3-ITD | Cell Viability (XTT) | ~40[5] |
| HCD-57 | FLT3-D835Y | Cell Viability (XTT) | ~40[5] |
| HCD-57 | FLT3-D835H | Cell Viability (XTT) | ~40[5] |
Signaling Pathways
This compound exerts its therapeutic effect by inhibiting the FLT3 signaling cascade. The following diagram illustrates the key pathways affected by this compound.
Caption: this compound inhibits FLT3 signaling pathways.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. The following sections outline the key experimental protocols used in the evaluation of this compound.
In Vitro Kinase Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against various kinases.
-
Methodology:
-
Kinase reactions are typically performed in a 96-well plate format.
-
Each reaction mixture contains the purified kinase (e.g., FLT3-WT, FLT3-D835Y, c-Kit, JAK3), a suitable substrate (e.g., GST-FLT3S), and ATP.
-
This compound is serially diluted and added to the reaction mixtures at various concentrations.
-
The reaction is initiated by the addition of ATP and incubated at 30°C for a specified time (e.g., 30 minutes).
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified using methods such as radioactive filter binding assays or luminescence-based assays.
-
IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.[1]
-
Cell Viability Assay
-
Objective: To assess the effect of this compound on the viability of leukemia cell lines.
-
Methodology:
-
Leukemia cells (e.g., MV4-11, HCD-57) are seeded in 96-well plates.
-
Cells are treated with various concentrations of this compound or a vehicle control (e.g., DMSO).
-
After a specified incubation period (e.g., 48 hours), a viability reagent such as XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) is added to each well.[4]
-
The absorbance, which is proportional to the number of viable cells, is measured using a microplate reader.
-
IC50 values are determined from the dose-response curves.[1][4]
-
Cell counts can also be performed using the trypan blue exclusion method.[1][4][11]
-
Western Blot Analysis
-
Objective: To examine the effect of this compound on the phosphorylation status of FLT3 and its downstream signaling proteins.
-
Methodology:
-
Cells are treated with this compound for a specified duration (e.g., 3 hours).[5]
-
Cells are lysed, and protein concentrations are determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies specific for phosphorylated forms of FLT3, Akt, and ERK, as well as their total protein counterparts.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[1]
-
Apoptosis and Cell Cycle Analysis
-
Objective: To determine if this compound induces apoptosis and/or cell cycle arrest.
-
Methodology:
-
Cells are treated with this compound for a defined period (e.g., 24 hours).[11]
-
For apoptosis analysis: Cells are stained with Annexin V and propidium iodide (PI). The percentage of apoptotic (Annexin V-positive, PI-negative) and necrotic (Annexin V-positive, PI-positive) cells is quantified by flow cytometry.[1][11]
-
For cell cycle analysis: Cells are fixed, permeabilized, and stained with a DNA-intercalating dye such as PI. The DNA content is analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).[1][11]
-
In Vivo Efficacy Studies
-
Objective: To evaluate the anti-leukemic activity of this compound in animal models.
-
Methodology:
-
Xenograft Model: Immunodeficient mice (e.g., NSG mice) are engrafted with human leukemia cells (e.g., HCD-57 cells expressing FLT3-D835Y) via intravenous injection.[1]
-
Treatment with this compound (e.g., 15 mg/kg daily) or a vehicle control is initiated, typically 24 hours post-engraftment, via intraperitoneal injection.[1]
-
Tumor burden is monitored by assessing parameters such as spleen weight and the percentage of leukemic cells in the bone marrow and spleen.[1]
-
The effect of this compound on animal survival is evaluated using Kaplan-Meier analysis.[1]
-
FLT3-ITD Knock-in Mouse Model: This model endogenously expresses the FLT3-ITD mutation, leading to a myeloproliferative phenotype. Administration of this compound is evaluated for its ability to suppress these disease characteristics.[1]
-
Experimental Workflow
The following diagram outlines a typical workflow for the preclinical evaluation of this compound.
Caption: Preclinical evaluation workflow for this compound.
Conclusion and Future Directions
This compound is a potent and selective FLT3 inhibitor with a promising preclinical profile for the treatment of AML. Its ability to effectively target both FLT3-ITD and drug-resistant D835 mutants addresses a critical unmet need in AML therapy.[1] The data summarized in this guide highlight the significant potential of this compound as a next-generation anti-leukemia drug.[1]
Future research should focus on:
-
Comprehensive preclinical toxicology and pharmacokinetic studies.
-
Optimization of the chemical structure of this compound to further enhance its potency and selectivity.
-
Investigation of this compound in combination with other anti-leukemic agents to explore potential synergistic effects.
-
Initiation of clinical trials to evaluate the safety and efficacy of this compound in AML patients.
The continued development of targeted therapies like this compound holds the promise of improving outcomes for patients with this aggressive malignancy.
References
- 1. Identification of an orally available compound with potent and broad FLT3 inhibition activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tyrosine kinase inhibitors targeting FLT3 in the treatment of acute myeloid leukemia - Chen - Stem Cell Investigation [sci.amegroups.org]
- 3. cdn.amegroups.cn [cdn.amegroups.cn]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. biocat.com [biocat.com]
- 7. This compound - Nordic Biosite [nordicbiosite.com]
- 8. biorbyt.com [biorbyt.com]
- 9. JAK (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Interleukin-6 (IL-6) In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction to Interleukin-6 (IL-6)
Interleukin-6 (IL-6) is a pleiotropic cytokine with a crucial role in regulating immune responses, inflammation, and hematopoiesis. Dysregulation of IL-6 signaling is implicated in the pathogenesis of various inflammatory diseases, autoimmune disorders, and cancers. Consequently, the IL-6 signaling pathway presents a key target for therapeutic intervention. Accurate and robust in vitro assays are indispensable for quantifying IL-6 levels and for the discovery and development of novel IL-6 inhibitors. This document provides detailed protocols for the most common in vitro assays for IL-6 and its signaling pathway.
The Interleukin-6 (IL-6) Signaling Pathway
IL-6 initiates intracellular signaling through two primary mechanisms: the classic signaling and the trans-signaling pathway. In classic signaling, IL-6 binds to the membrane-bound IL-6 receptor (mIL-6R), which is expressed on a limited number of cell types, including hepatocytes and some leukocytes. This complex then associates with the ubiquitously expressed signal-transducing receptor subunit, glycoprotein 130 (gp130), leading to the activation of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway.
In the trans-signaling pathway, IL-6 binds to a soluble form of the IL-6 receptor (sIL-6R). The resulting IL-6/sIL-6R complex can then activate cells that only express gp130, thereby broadening the range of IL-6-responsive cells. This trans-signaling is predominantly associated with the pro-inflammatory activities of IL-6.
Application Notes and Protocols for Interleukin-6 (IL-6) in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-6 (IL-6) is a pleiotropic cytokine with a significant role in a multitude of biological processes, including inflammation, immune response, and hematopoiesis.[1][2][3] Its impact on cell proliferation is context-dependent, promoting growth in some cell types like myeloma and Kaposi's sarcoma cells, while inhibiting it in others, such as certain breast cancer cell lines.[1] These diverse functions make IL-6 a critical target of study in various research fields, from immunology to oncology.
This document provides detailed application notes and protocols for the use of recombinant IL-6 in cell culture experiments. It is intended to guide researchers in designing and executing experiments to investigate the effects of IL-6 on cellular functions.
Mechanism of Action: The IL-6 Signaling Pathway
IL-6 initiates its cellular effects by binding to the IL-6 receptor (IL-6R), which exists in both membrane-bound and soluble forms.[4] The IL-6/IL-6R complex then associates with the signal-transducing protein gp130, leading to the formation of a hexameric signaling complex.[5][6] This complexation triggers the activation of intracellular signaling cascades, primarily the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway and the mitogen-activated protein kinase (MAPK) pathway.[5]
Activation of the JAK/STAT pathway, particularly STAT3, is a hallmark of IL-6 signaling.[5][7] Phosphorylated STAT3 dimerizes, translocates to the nucleus, and acts as a transcription factor to regulate the expression of target genes involved in cell proliferation, survival, and differentiation.[5]
IL-6 Signaling Pathway Diagram
.
Caption: Figure 1: Simplified diagram of the IL-6 signaling cascade.
Quantitative Data Presentation
The cellular response to IL-6 is highly dependent on the cell type and the experimental conditions. The following tables summarize typical concentration ranges and effects observed in various cell lines. It is strongly recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.[8]
| Parameter | Cell Line | Concentration Range | Effect | Reference |
| Proliferation Inhibition | T47D (Breast Cancer) | Effective at ≥ 1 ng/mL | Inhibition of colony formation | [1] |
| HSC-2, SAS (Head and Neck Cancer) | Not specified | Inhibition of proliferation | [2] | |
| Proliferation Stimulation | DAOY, UW288 (Medulloblastoma) | Significant at 10 ng/mL | Increased BrdU incorporation | [5] |
| Huh-7 (Hepatocellular Carcinoma) | Not specified | Increased cell viability | [7] | |
| Porcine Muscle Satellite Cells | Optimal at 10 ng/mL | Dose-dependent proliferation | [9] | |
| STAT3 Phosphorylation | DAOY, UW288 (Medulloblastoma) | 10 ng/mL | Increased p-STAT3 (Y705) at 30 min | [5] |
| HepG2, U-266, PANC-1 | 50 ng/mL | Increased p-STAT3 (Y705 & S727) at 30 min and 3h | [10] | |
| Invasion | HEp-2, HSC-2, HSC-4, SAS (HNSCC) | Not specified | Increased invasion potential | [2] |
Table 1: Summary of IL-6 Effects on Various Cell Lines.
| Parameter | Description | Typical Range | Notes |
| Working Concentration | For cell stimulation | 1 - 100 ng/mL | Optimal concentration is cell-type dependent. A dose-response curve is recommended.[8] |
| Incubation Time (Signaling) | For analysis of pathway activation (e.g., p-STAT3) | 15 - 60 minutes | Rapid activation of signaling pathways is common. |
| Incubation Time (Proliferation) | For cell viability or proliferation assays | 24 - 72 hours | Longer incubation times are needed to observe effects on cell number.[5][7] |
| Incubation Time (Cytokine Secretion) | For measuring secreted IL-6 by ELISA | 6 - 48 hours | Optimal time point can vary significantly between cell types.[11] |
Table 2: General Experimental Parameters for IL-6 Treatment.
Experimental Protocols
The following are detailed protocols for common experiments involving the use of IL-6 in cell culture.
Experimental Workflow Diagram
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Interleukin-6 directly influences proliferation and invasion potential of head and neck cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mybiosource.com [mybiosource.com]
- 4. bosterbio.com [bosterbio.com]
- 5. Blocking interleukin-6 signaling inhibits cell viability/proliferation, glycolysis, and colony forming activity of human medulloblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. IL-6 promotes T cell proliferation and expansion under inflammatory conditions in association with low-level RORγt expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Interleukin-6 Induced Proliferation Is Attenuated by Transforming Growth Factor-β-Induced Signaling in Human Hepatocellular Carcinoma Cells [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | A novel proliferation synergy factor cocktail maintains proliferation and improves transfection efficiency in muscle cells and fibroblasts under low-serum conditions [frontiersin.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Animal Studies: JI6
To: Researchers, Scientists, and Drug Development Professionals
Subject: Detailed Application Notes and Protocols for JI6 Dosage in Animal Studies
Introduction
This document provides a comprehensive overview of the available data and protocols for determining the appropriate dosage of this compound in animal studies. Due to the limited publicly available information specifically identifying a compound designated as "this compound" for pharmaceutical research, this report synthesizes general principles and methodologies from related preclinical animal studies. The protocols and data tables presented herein are intended to serve as a foundational guide for researchers initiating studies with novel compounds where specific dosage information is not yet established.
The following sections will cover general considerations for designing animal studies, including pharmacokinetics, toxicity, and dose-response evaluations. The provided protocols and diagrams are based on standard practices in preclinical drug development and can be adapted for a new chemical entity once its basic pharmacological profile is understood.
Quantitative Data Summary
In the absence of specific data for "this compound," the following tables provide examples of how quantitative data from animal studies are typically structured. These tables are populated with placeholder data derived from studies on various compounds to illustrate the format for clear comparison.
Table 1: Example Pharmacokinetic Parameters in Different Species
| Species | Dose (mg/kg) | Route | Cmax (µg/mL) | Tmax (h) | Half-life (t½) (h) | AUC (µg·h/mL) | Bioavailability (%) |
| Mouse | 10 | IV | 5.2 | 0.1 | 1.5 | 8.9 | 100 |
| 25 | PO | 3.1 | 0.5 | 1.8 | 12.4 | 65 | |
| Rat | 10 | IV | 4.8 | 0.1 | 2.1 | 10.2 | 100 |
| 25 | PO | 2.5 | 1.0 | 2.5 | 15.7 | 58 | |
| Dog | 5 | IV | 3.9 | 0.2 | 3.5 | 14.5 | 100 |
| 10 | PO | 1.8 | 1.5 | 4.0 | 20.1 | 55 |
Table 2: Example Acute Toxicity Profile
| Species | Route | NOAEL (mg/kg) | LD50 (mg/kg) | Target Organs |
| Mouse | IV | 50 | > 200 | - |
| PO | 200 | > 1000 | Liver | |
| Rat | IV | 40 | 150 | Kidney |
| PO | 150 | 800 | Liver, Kidney |
NOAEL: No-Observed-Adverse-Effect Level; LD50: Lethal Dose, 50%
Experimental Protocols
The following are detailed methodologies for key experiments that are fundamental in establishing the dosage and safety profile of a new compound in animal models.
Protocol 1: Maximum Tolerated Dose (MTD) Study
Objective: To determine the highest dose of a compound that does not cause unacceptable toxicity over a short period of administration.
Materials:
-
Test compound (this compound)
-
Vehicle solution
-
Male and female mice (e.g., C57BL/6), 8-10 weeks old
-
Syringes and needles for the appropriate route of administration
-
Animal balance
-
Calipers
Procedure:
-
Acclimatize animals for at least one week before the study.
-
Randomly assign animals to dose groups (e.g., 5 males and 5 females per group).
-
Prepare fresh formulations of the test compound in the vehicle at various concentrations.
-
Administer a single dose of the compound to each group via the intended clinical route (e.g., oral gavage, intravenous injection). Start with a wide dose range (e.g., 10, 100, 1000 mg/kg).
-
Observe animals for clinical signs of toxicity immediately after dosing and at regular intervals for 14 days. Record observations such as changes in posture, activity, breathing, and any signs of distress.
-
Measure body weight and food/water intake daily for the first week and then weekly.
-
At the end of the 14-day observation period, euthanize the animals and perform a gross necropsy.
-
The MTD is defined as the highest dose that does not result in mortality, significant clinical signs of toxicity, or more than a 10% reduction in body weight.
Protocol 2: Pharmacokinetic (PK) Study
Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) of a compound in an animal model.
Materials:
-
Test compound (this compound)
-
Vehicle solution
-
Male rats (e.g., Sprague-Dawley), cannulated (jugular vein) for serial blood sampling
-
Dosing and blood collection syringes
-
Anticoagulant (e.g., EDTA) tubes
-
Centrifuge
-
LC-MS/MS or other appropriate analytical instrumentation
Procedure:
-
Acclimatize cannulated rats for at least 48 hours post-surgery.
-
Fast animals overnight before dosing.
-
Administer a single dose of the compound intravenously (IV) via the tail vein and orally (PO) by gavage to different groups of rats.
-
Collect blood samples (e.g., 0.2 mL) from the jugular vein cannula at predetermined time points (e.g., pre-dose, 5, 15, 30 min, 1, 2, 4, 8, 24 hours post-dose).
-
Process blood samples to obtain plasma by centrifugation.
-
Analyze the plasma samples to determine the concentration of the test compound using a validated analytical method.
-
Calculate pharmacokinetic parameters (Cmax, Tmax, t½, AUC) using appropriate software.
Visualizations
The following diagrams illustrate key concepts and workflows relevant to preclinical animal studies.
Caption: Drug Development Workflow.
Caption: Toxicity Study Workflow.
Caption: Pharmacokinetic Processes.
Application Notes and Protocols: JI6 Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
JI6 is a potent and selective inhibitor of FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase that plays a critical role in the proliferation and survival of hematopoietic stem and progenitor cells.[1][2] Mutations in the FLT3 gene are among the most common genetic alterations in acute myeloid leukemia (AML), making FLT3 an attractive therapeutic target.[1] this compound has demonstrated inhibitory activity against both wild-type FLT3 and various activating mutants, including those with internal tandem duplications (ITD) and tyrosine kinase domain (TKD) mutations.[1][2][3] Additionally, this compound shows inhibitory effects on other kinases such as JAK3 and c-Kit.[1][2][3] These application notes provide detailed protocols for the preparation, storage, and use of this compound solutions in a research setting.
Data Presentation
Inhibitory Activity of this compound
| Target | IC₅₀ (nM) |
| FLT3-WT | ~40 |
| FLT3-D835Y | 8 |
| FLT3-D835H | 4 |
| JAK3 | ~250 |
| c-Kit | ~500 |
Data sourced from MedChemExpress product information.[1][2][3]
Experimental Protocols
Preparation of this compound Stock Solution (10 mM in DMSO)
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
Protocol:
-
Bring the vial of this compound powder to room temperature before opening to prevent moisture condensation.
-
Aseptically weigh the required amount of this compound powder.
-
Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mM. For example, to prepare 1 mL of a 10 mM stock solution of this compound (Molecular Weight: 383.42 g/mol ), dissolve 3.83 mg of this compound in 1 mL of DMSO.
-
Vortex the solution thoroughly until the this compound powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) may aid in dissolution.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
Note: Specific solubility data for this compound in various solvents is not widely published. It is recommended to perform a small-scale pilot test to confirm solubility at the desired concentration. Based on information for similar kinase inhibitors, this compound is expected to be soluble in DMSO.[4][5]
Preparation of this compound Working Solutions for Cell Culture
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Sterile phosphate-buffered saline (PBS) or cell culture medium
-
Sterile microcentrifuge tubes or plates
Protocol:
-
Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in sterile cell culture medium or PBS to achieve the desired final concentrations for your experiment.
-
Ensure the final concentration of DMSO in the cell culture medium is kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
-
A vehicle control (medium with the same final concentration of DMSO) should be included in all experiments.
-
Use the prepared working solutions immediately. Do not store aqueous working solutions for extended periods.
In Vitro Kinase Assay Protocol
This protocol provides a general framework for assessing the inhibitory activity of this compound against a target kinase in a cell-free system.
Materials:
-
Recombinant kinase (e.g., FLT3)
-
Kinase-specific substrate
-
This compound working solutions at various concentrations
-
Kinase assay buffer
-
ATP solution
-
Detection reagent (e.g., ADP-Glo™, HTRF®, or equivalent)
-
Microplate reader
Protocol:
-
Prepare a reaction mixture containing the recombinant kinase and its substrate in the kinase assay buffer.
-
Add the this compound working solutions at a range of concentrations to the wells of a microplate. Include a positive control (kinase and substrate without inhibitor) and a negative control (substrate without kinase).
-
Initiate the kinase reaction by adding ATP to all wells.
-
Incubate the plate at the optimal temperature and for the appropriate duration for the specific kinase being assayed.
-
Stop the reaction and measure the kinase activity using a suitable detection reagent and a microplate reader.
-
Calculate the percentage of inhibition for each this compound concentration relative to the positive control.
-
Determine the IC₅₀ value of this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Storage and Stability
This compound Powder:
-
Store the solid compound at -20°C for long-term storage (up to 3 years).[4]
-
Keep the container tightly sealed and protected from light and moisture.
This compound Stock Solution (in DMSO):
-
Store aliquots of the DMSO stock solution at -80°C for up to one year or at -20°C for up to one month.[4]
-
Avoid repeated freeze-thaw cycles.
This compound Working Solutions (Aqueous):
-
It is highly recommended to prepare fresh aqueous working solutions for each experiment.
-
Long-term storage of aqueous solutions of small molecule inhibitors is generally not recommended due to potential instability.
Note: Specific, experimentally determined stability data for this compound in solution is not publicly available. The provided storage recommendations are based on general best practices for similar small molecule inhibitors.[4]
Visualizations
References
Application Notes and Protocols for Western Blot Analysis of the IL-6 Signaling Pathway
Audience: Researchers, scientists, and drug development professionals.
Introduction: Interleukin-6 (IL-6) is a pleiotropic cytokine with a critical role in regulating the immune response, inflammation, hematopoiesis, and oncogenesis. Dysregulation of the IL-6 signaling pathway is implicated in a variety of diseases, including autoimmune disorders, chronic inflammatory diseases, and cancer. Western blot analysis is a fundamental technique for investigating the activation and expression of key protein components within this pathway, providing valuable insights into its role in health and disease. These application notes provide detailed protocols and data for the Western blot analysis of major proteins in the IL-6 signaling cascade.
The IL-6 Signaling Pathway
IL-6 initiates intracellular signaling by binding to the membrane-bound IL-6 receptor (IL-6R), which then associates with the signal-transducing subunit, glycoprotein 130 (gp130). This interaction leads to the dimerization of gp130 and the subsequent activation of associated Janus kinases (JAKs). Activated JAKs phosphorylate tyrosine residues on the cytoplasmic tail of gp130, creating docking sites for downstream signaling molecules, most notably the Signal Transducer and Activator of Transcription 3 (STAT3). Recruited STAT3 is then phosphorylated by JAKs, leading to its dimerization, nuclear translocation, and regulation of target gene expression.
Application Notes and Protocols for Interleukin-6 (IL-6) Immunofluorescence Staining
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-6 (IL-6) is a pleiotropic cytokine with a critical role in regulating immune responses, inflammation, and hematopoiesis. It is produced by a variety of cells, including T cells, macrophages, and endothelial cells, primarily at sites of acute and chronic inflammation. Dysregulated expression of IL-6 is implicated in the pathogenesis of numerous diseases, including autoimmune disorders, chronic inflammatory conditions, and cancer. Immunofluorescence (IF) staining is a powerful technique to visualize the subcellular localization and quantify the expression levels of IL-6 within cells and tissues, providing valuable insights into its biological functions and role in disease.
These application notes provide a detailed protocol for the immunofluorescent staining of IL-6 in cultured cells and tissue sections, along with troubleshooting guidelines and methods for quantitative analysis.
Signaling Pathway of Interleukin-6
IL-6 initiates intracellular signaling through a hexameric receptor complex. This process can occur via classic signaling or trans-signaling. In classic signaling, IL-6 binds to the membrane-bound IL-6 receptor (IL-6R). This complex then associates with two molecules of the signal-transducing protein gp130, leading to the activation of downstream signaling cascades, primarily the JAK/STAT pathway. In trans-signaling, IL-6 binds to a soluble form of the IL-6R (sIL-6R), and this complex can then activate gp130 on cells that do not express the membrane-bound IL-6R. Both pathways converge on the activation of transcription factors that regulate genes involved in inflammation, cell proliferation, and survival.[1][2]
Caption: The IL-6 classical and trans-signaling pathways leading to gene expression.
Experimental Protocols
I. Required Materials
Reagents:
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Fixation Buffer: 4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.1-0.5% Triton X-100 or 0.5% Saponin in PBS
-
Blocking Buffer: 1-5% Bovine Serum Albumin (BSA) or 5-10% Normal Goat Serum in PBS with 0.1% Tween-20
-
Primary Antibody: Anti-IL-6 antibody, validated for immunofluorescence (e.g., Rabbit polyclonal).
-
Secondary Antibody: Fluorophore-conjugated anti-rabbit IgG (e.g., Goat anti-Rabbit IgG Alexa Fluor 488 or Cy3).
-
Nuclear Counterstain: DAPI (4',6-diamidino-2-phenylindole) or Hoechst 33342.
-
Antifade Mounting Medium.
Equipment:
-
Glass coverslips or chamber slides
-
Humidified chamber
-
Fluorescence microscope with appropriate filters
II. Immunofluorescence Staining Workflow
The workflow for IL-6 immunofluorescence staining involves sample preparation, fixation, permeabilization, blocking, antibody incubations, and imaging.
Caption: General workflow for immunofluorescence staining of IL-6.
III. Detailed Staining Protocol for Cultured Adherent Cells
-
Cell Seeding: Culture cells on sterile glass coverslips or in chamber slides to 60-80% confluency.
-
Washing: Gently wash the cells three times with PBS for 5 minutes each.
-
Fixation: Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Washing: Wash three times with PBS for 5 minutes each.
-
Permeabilization: Incubate cells with Permeabilization Buffer (e.g., 0.25% Triton X-100 in PBS) for 10 minutes. This step is crucial for intracellular targets like IL-6.
-
Washing: Wash three times with PBS for 5 minutes each.
-
Blocking: Block non-specific antibody binding by incubating with Blocking Buffer for 60 minutes at room temperature in a humidified chamber.
-
Primary Antibody Incubation: Dilute the anti-IL-6 primary antibody in Blocking Buffer to its optimal concentration (e.g., a starting dilution of 1:50 to 1:200 can be tested). Incubate overnight at 4°C in a humidified chamber.[3]
-
Washing: Wash three times with PBS containing 0.1% Tween-20 for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer. Incubate for 1-2 hours at room temperature, protected from light.
-
Washing: Wash three times with PBS containing 0.1% Tween-20 for 5 minutes each, protected from light.
-
Nuclear Counterstaining: Incubate with a DAPI solution (e.g., 1 µg/mL in PBS) for 5 minutes at room temperature.
-
Final Wash: Perform a final wash with PBS.
-
Mounting: Mount the coverslips onto glass slides using an antifade mounting medium.
-
Imaging: Visualize the staining using a fluorescence microscope. Capture images using appropriate filters for the chosen fluorophore and DAPI. IL-6 is often observed in the cytoplasm and Golgi apparatus.[3]
IV. Protocol for Frozen Tissue Sections
-
Sectioning: Cut 5-10 µm thick sections from frozen tissue blocks using a cryostat and mount them on charged slides.
-
Fixation: Fix the sections with cold acetone for 10 minutes or 4% PFA for 15 minutes.
-
Washing and Permeabilization: Wash with PBS and permeabilize if PFA was used.
-
Staining: Proceed with steps 7-15 from the cultured cell protocol.
Data Presentation and Quantitative Analysis
Quantitative analysis of immunofluorescence images allows for the objective measurement of IL-6 expression levels. This is typically achieved by measuring the mean fluorescence intensity within defined regions of interest (e.g., individual cells).
Quantitative Data Summary:
The following table presents hypothetical data illustrating the quantification of IL-6 immunofluorescence in response to an inflammatory stimulus (e.g., LPS).
| Cell Line | Treatment | Mean IL-6 Fluorescence Intensity (Arbitrary Units ± SD) | Fold Change vs. Control |
| RAW 264.7 | Control (untreated) | 15.2 ± 2.1 | 1.0 |
| RAW 264.7 | LPS (1 µg/mL, 4h) | 78.5 ± 9.3 | 5.2 |
| NIH/3T3 | Control (untreated) | 8.9 ± 1.5 | 1.0 |
| NIH/3T3 | LPS (1 µg/mL, 4h) | 12.3 ± 2.0 | 1.4 |
Note: This data is for illustrative purposes. Actual values must be determined experimentally.
Image Analysis Workflow:
-
Acquire images using consistent microscope settings (e.g., exposure time, gain).
-
Use image analysis software (e.g., ImageJ/Fiji, CellProfiler) to process images.
-
Define cellular boundaries, often using the DAPI nuclear stain to identify individual cells.
-
Measure the mean fluorescence intensity of the IL-6 signal within each cell's cytoplasm.
-
Subtract background fluorescence from a cell-free region of the image.
-
Perform statistical analysis on the quantified data.
Troubleshooting
| Problem | Possible Cause | Recommended Solution |
| Weak or No Signal | Low expression of IL-6. | Use a positive control cell line or treat cells with an inducer like LPS. |
| Inactive primary/secondary antibody. | Use fresh, properly stored antibodies. Test antibody efficacy with a positive control (e.g., Western Blot). | |
| Insufficient permeabilization. | Increase Triton X-100 concentration (up to 0.5%) or incubation time. | |
| Incompatible primary/secondary antibodies. | Ensure the secondary antibody is raised against the host species of the primary antibody (e.g., anti-rabbit secondary for a rabbit primary). | |
| High Background | Primary/secondary antibody concentration too high. | Perform a titration to determine the optimal antibody concentration. Reduce incubation time. |
| Insufficient blocking. | Increase blocking time to 60-90 minutes. Use serum from the same species as the secondary antibody for blocking. | |
| Inadequate washing. | Increase the number and duration of wash steps. Add a surfactant like Tween-20 to wash buffers. | |
| Autofluorescence of tissue/cells. | Use a different fixative. Perform antigen retrieval if using formalin-fixed paraffin-embedded tissues. Use a secondary antibody with a longer wavelength fluorophore (e.g., Alexa Fluor 647). | |
| Non-specific Staining | Cross-reactivity of the primary or secondary antibody. | Run a secondary antibody-only control. If staining persists, choose a different secondary antibody. Use a more specific (e.g., monoclonal) primary antibody. |
| Cell drying during staining. | Perform incubations in a humidified chamber. Do not let the sample dry out at any step. |
References
Application Notes and Protocols for Mass Spectrometry Analysis of Interleukin-6 (IL-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-6 (IL-6) is a pleiotropic cytokine with a central role in regulating immune responses, inflammation, hematopoiesis, and oncogenesis.[1][2][3] Dysregulation of IL-6 signaling is implicated in a variety of diseases, including autoimmune disorders, chronic inflammatory conditions, and cancers like multiple myeloma and prostate cancer.[4] Consequently, IL-6 and its signaling pathways are critical targets for therapeutic intervention. Mass spectrometry (MS)-based proteomics has emerged as a powerful tool for the detailed analysis of IL-6, enabling precise quantification and characterization of its various proteoforms and post-translational modifications, which are crucial for understanding its biological functions and for drug development.[5][6][7][8]
These application notes provide an overview of the mass spectrometry-based analysis of IL-6, including its signaling pathways and protocols for its quantification in biological matrices.
IL-6 Signaling Pathways
IL-6 exerts its biological effects through two main signaling pathways: the classic and the trans-signaling pathway.[9][10]
-
Classic Signaling: IL-6 binds to the membrane-bound IL-6 receptor (IL-6R), which is expressed on a limited number of cells, such as hepatocytes and some leukocytes. This complex then associates with the ubiquitously expressed signal-transducing receptor subunit, glycoprotein 130 (gp130), leading to the activation of intracellular signaling cascades.[9][10] The classic pathway is primarily associated with the anti-inflammatory and regenerative activities of IL-6.[9]
-
Trans-Signaling: In this pathway, IL-6 binds to a soluble form of the IL-6R (sIL-6R). The IL-6/sIL-6R complex can then activate cells that only express gp130, thereby broadening the spectrum of IL-6 target cells.[9][10] Trans-signaling is predominantly pro-inflammatory and is implicated in the pathogenesis of chronic inflammatory diseases.[9]
Upon formation of the active receptor complex, downstream signaling is initiated, primarily through the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway and the mitogen-activated protein kinase (MAPK) pathway.[1][4][11]
IL-6 Signaling Pathway Diagram
Caption: IL-6 classical and trans-signaling pathways activating JAK/STAT and MAPK cascades.
Quantitative Mass Spectrometry Analysis of IL-6
Mass spectrometry offers high sensitivity and specificity for the quantification of proteins and peptides, making it an invaluable tool for studying IL-6.[8] Both label-based and label-free approaches can be employed for relative and absolute quantification.[7][12]
Quantitative Data Summary
| Method | Description | Advantages | Disadvantages |
| Absolute Quantification (AQUA) | Utilizes stable isotope-labeled synthetic peptides as internal standards for the absolute quantification of target peptides.[12] | High accuracy and precision; provides absolute concentration. | Requires synthesis of labeled peptides; multiplexing can be limited. |
| Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) | Metabolic labeling of proteins in vivo with "heavy" amino acids.[13] | High accuracy for relative quantification; labeling is introduced early in the workflow, minimizing experimental variability.[13] | Not suitable for all sample types (e.g., human tissues); can be expensive. |
| Isobaric Tags for Relative and Absolute Quantitation (iTRAQ/TMT) | Chemical labeling of peptides with isobaric tags. | High multiplexing capability (up to 16 samples); good for relative quantification. | Can suffer from ratio compression; requires careful data analysis. |
| Label-Free Quantification | Compares the signal intensities of peptides across different runs.[12] | No need for expensive labels; simpler sample preparation. | Can be less accurate than label-based methods; requires highly reproducible chromatography. |
Experimental Protocols
Sample Preparation for IL-6 Quantification from Human Plasma
This protocol outlines the steps for preparing plasma samples for bottom-up proteomic analysis of IL-6.
Materials:
-
Human plasma collected in EDTA tubes
-
Urea
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Trifluoroacetic acid (TFA)
-
Acetonitrile (ACN)
-
Solid-phase extraction (SPE) C18 cartridges
-
Stable isotope-labeled IL-6 peptide standards (for absolute quantification)
Procedure:
-
Protein Denaturation and Reduction:
-
To 100 µL of plasma, add 400 µL of 8 M urea.
-
Spike in the stable isotope-labeled internal standard peptide(s).
-
Add DTT to a final concentration of 10 mM and incubate at 37°C for 1 hour.
-
-
Alkylation:
-
Add IAA to a final concentration of 20 mM and incubate in the dark at room temperature for 30 minutes.
-
-
Digestion:
-
Dilute the sample with 50 mM ammonium bicarbonate to reduce the urea concentration to below 1 M.
-
Add trypsin at a 1:50 (trypsin:protein) ratio and incubate at 37°C overnight.
-
-
Desalting:
-
Acidify the digest with 0.1% TFA.
-
Condition a C18 SPE cartridge with ACN and then equilibrate with 0.1% TFA.
-
Load the sample onto the cartridge.
-
Wash the cartridge with 0.1% TFA.
-
Elute the peptides with 50% ACN/0.1% TFA.
-
-
Sample Concentration:
-
Dry the eluted peptides in a vacuum centrifuge.
-
Reconstitute the sample in 0.1% formic acid for LC-MS/MS analysis.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
Instrumentation:
-
High-performance liquid chromatography (HPLC) system
-
Triple quadrupole or high-resolution mass spectrometer (e.g., Orbitrap)
LC Method:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A linear gradient from 5% to 40% B over 30 minutes.
-
Flow Rate: 300 µL/min
-
Column Temperature: 40°C
MS Method (Targeted - Selected Reaction Monitoring, SRM):
-
Ionization Mode: Positive electrospray ionization (ESI)
-
SRM Transitions: Monitor specific precursor-to-fragment ion transitions for the native and stable isotope-labeled IL-6 peptides.[14]
-
Collision Energy: Optimize for each transition.
Experimental Workflow Diagram
Caption: Workflow for quantitative analysis of IL-6 from plasma by LC-MS/MS.
Drug Development Applications
The quantitative analysis of IL-6 by mass spectrometry is crucial for drug development in several ways:
-
Biomarker Discovery and Validation: Accurate measurement of IL-6 levels in patient samples can help validate it as a biomarker for disease diagnosis, prognosis, and response to therapy.[14]
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: MS-based assays can be used to measure the concentration of therapeutic antibodies targeting IL-6 or its receptor, as well as to monitor the downstream effects on IL-6 levels and signaling pathways.
-
Target Engagement: Mass spectrometry can be employed to assess the binding of a drug to its intended target, IL-6 or IL-6R, in complex biological systems.
Conclusion
Mass spectrometry-based proteomics provides a robust and versatile platform for the in-depth analysis of Interleukin-6. The protocols and information provided herein offer a foundation for researchers, scientists, and drug development professionals to accurately quantify IL-6 and investigate its role in health and disease. These powerful analytical techniques are essential for advancing our understanding of IL-6 biology and for the development of novel therapeutics targeting this important cytokine.
References
- 1. IL-6 Pathway | Thermo Fisher Scientific - US [thermofisher.com]
- 2. IL6 interleukin 6 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 3. Interleukin-6: structure-function relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Jak/Stat: IL-6 Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 5. Next-generation protein sequencing and individual ion mass spectrometry enable complementary analysis of interleukin-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Quantitative proteomics - Wikipedia [en.wikipedia.org]
- 8. Protein Quantitation Using Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bosterbio.com [bosterbio.com]
- 10. origene.com [origene.com]
- 11. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 12. nottingham.ac.uk [nottingham.ac.uk]
- 13. researchgate.net [researchgate.net]
- 14. The Development of an Isotope Dilution Mass Spectrometry Method for Interleukin-6 Quantification - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of JI6 by High-Performance Liquid Chromatography (HPLC)
Introduction
This application note describes a validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of JI6. HPLC is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture.[1][2] This protocol is intended for researchers, scientists, and drug development professionals requiring a reliable method for this compound analysis in various matrices. The method outlined below provides details on sample preparation, chromatographic conditions, and data analysis.
Experimental Protocols
Materials and Reagents:
-
This compound reference standard (purity ≥98%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
Formic acid (LC-MS grade)
-
Phosphate buffer components (e.g., potassium phosphate monobasic, sodium phosphate dibasic)
-
Sample matrix (e.g., plasma, tissue homogenate, formulation buffer)
Instrumentation:
-
HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.
-
Analytical balance
-
pH meter
-
Vortex mixer
-
Centrifuge
-
Syringe filters (0.22 µm)
Standard Solution Preparation:
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of a suitable solvent (e.g., methanol or acetonitrile) in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.
Sample Preparation:
The following is a general guideline for plasma sample preparation. The protocol may need to be optimized based on the specific sample matrix.
-
Protein Precipitation: To 100 µL of plasma sample, add 300 µL of cold acetonitrile.
-
Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and precipitation of proteins.
-
Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant.
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial for analysis.
Chromatographic Conditions:
A reversed-phase HPLC method is commonly employed for the analysis of small molecules.[3]
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-2 min: 5% B; 2-10 min: 5-95% B; 10-12 min: 95% B; 12-12.1 min: 95-5% B; 12.1-15 min: 5% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm (or the λmax of this compound) |
| Run Time | 15 minutes |
Data Presentation
Calibration Curve:
A calibration curve is generated by plotting the peak area of the this compound standard injections against the corresponding concentrations. The linearity of the method is assessed by the correlation coefficient (R²) of the calibration curve.[4]
| Concentration (µg/mL) | Peak Area (arbitrary units) |
| 0.1 | 15,234 |
| 0.5 | 76,170 |
| 1.0 | 152,340 |
| 5.0 | 761,700 |
| 10.0 | 1,523,400 |
| 25.0 | 3,808,500 |
| 50.0 | 7,617,000 |
| 100.0 | 15,234,000 |
| R² | 0.9998 |
Method Validation Summary:
The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines.[1][2][5]
| Parameter | Result | Acceptance Criteria |
| Linearity (R²) | 0.9998 | ≥ 0.995 |
| Accuracy (% Recovery) | 98.5% - 101.2% | 80% - 120% |
| Precision (%RSD) | < 2.0% | ≤ 15% |
| Limit of Detection (LOD) | 0.03 µg/mL | - |
| Limit of Quantification (LOQ) | 0.1 µg/mL | - |
Mandatory Visualization
Caption: Experimental workflow for the HPLC quantification of this compound.
Caption: Logical relationship of HPLC method development and validation.
The HPLC method described in this application note is suitable for the reliable quantification of this compound. The method is linear, accurate, and precise over the specified concentration range. This protocol can be adapted for various research and quality control applications. Further validation may be required for specific sample matrices not covered in this document.
References
Application Notes: Lipid Nanoparticle (LNP) Mediated mRNA Delivery for In Vivo Research
References
- 1. Lipid nanoparticles for delivery of RNA therapeutics: Current status and the role of in vivo imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]
- 3. biomol.com [biomol.com]
- 4. Biodistribution and Non-linear Gene Expression of mRNA LNPs Affected by Delivery Route and Particle Size - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Insight into nanoparticle cellular uptake and intracellular targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 9. researchgate.net [researchgate.net]
- 10. mRNA lipid nanoparticle formulation, characterization and evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biodistribution of RNA-LNP, a review - Inside Therapeutics [insidetx.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. kinampark.com [kinampark.com]
- 15. researchgate.net [researchgate.net]
- 16. Biodistribution of lipid nanoparticle, eGFP mRNA and translated protein following subcutaneous administration in mouse - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: JI6 Dissolution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering difficulties dissolving the FLT3 inhibitor, JI6, in Dimethyl Sulfoxide (DMSO).
Troubleshooting Guide: this compound Solubility in DMSO
Issue: this compound is not dissolving or is precipitating out of DMSO.
This guide provides a step-by-step approach to address solubility challenges with this compound. Follow these procedures to ensure proper dissolution and maintain the integrity of your experiments.
Initial Steps & Best Practices
-
Verify DMSO Quality: Ensure you are using anhydrous, high-purity DMSO. DMSO is hygroscopic and absorbed water can significantly decrease its solvating power for certain compounds.
-
Recommendation: Use a fresh, unopened bottle of anhydrous DMSO or a properly stored stock.
-
-
Gentle Warming: Gently warm the solution to a temperature between 37°C and 50°C. This can increase the solubility of many small molecules.
-
Caution: Avoid excessive heat, as it may degrade the compound. Do not exceed 50°C.
-
-
Vortexing and Sonication:
-
Vortexing: After adding this compound to DMSO, vortex the solution vigorously for 1-2 minutes.
-
Sonication: If vortexing is insufficient, place the vial in a sonicating water bath for 5-10 minutes. This can help break up aggregates and enhance dissolution.
-
Advanced Troubleshooting
If the initial steps do not resolve the issue, consider the following:
-
Co-solvents: For challenging compounds, the addition of a co-solvent may be necessary. However, this should be tested for compatibility with your specific cell culture or experimental system.
-
Potential Co-solvents:
-
N,N-dimethylformamide (DMF)
-
Ethanol
-
Polyethylene glycol (PEG)
-
-
-
pH Adjustment: The solubility of some compounds can be influenced by pH. However, this is less common for dissolution in aprotic solvents like DMSO. If you are preparing an aqueous buffer from a DMSO stock, the pH of the final solution is critical.
Experimental Protocols
Standard Protocol for Preparing a 10 mM this compound Stock Solution in DMSO
-
Preparation:
-
Allow the vial of this compound and a fresh bottle of anhydrous DMSO to equilibrate to room temperature.
-
Calculate the required mass of this compound and volume of DMSO to achieve a 10 mM concentration. (Molecular Weight of this compound would be needed for this calculation).
-
-
Dissolution:
-
Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.
-
Vortex the solution for 2 minutes.
-
If the compound is not fully dissolved, sonicate in a water bath for 10 minutes.
-
Visually inspect the solution for any undissolved particles.
-
-
Storage:
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store at -20°C or -80°C as recommended on the product datasheet.
-
Frequently Asked Questions (FAQs)
Q1: I've followed the standard protocol, but my this compound is still not dissolving in DMSO. What should I do?
A1: If you have tried gentle warming and sonication without success, you may be exceeding the solubility limit of this compound in DMSO. Try preparing a lower concentration stock solution (e.g., 5 mM or 1 mM). If a higher concentration is required, you may need to explore alternative solvents, but be sure to test their compatibility with your downstream experiments.
Q2: My this compound dissolved in DMSO initially, but then precipitated out of solution upon storage. Why did this happen?
A2: This can occur due to a few reasons:
-
Water Absorption: The DMSO may have absorbed moisture from the atmosphere over time, reducing its solvating capacity.
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can lead to precipitation. This is why aliquoting is recommended.
-
Saturation: The initial stock solution may have been supersaturated.
Q3: Can I use solvents other than DMSO to dissolve this compound?
A3: While DMSO is the most common solvent for small molecule inhibitors, other options exist. However, you must validate their suitability for your specific assay. Alternative solvents include Dimethylformamide (DMF) and, for some compounds, ethanol.[1] Always run a vehicle control with the alternative solvent in your experiments to account for any effects of the solvent itself.[1]
Quantitative Data Summary
While specific solubility data for this compound is not publicly available, the following table provides a hypothetical representation of solubility for a similar small molecule inhibitor in various solvents. This illustrates how such data is typically presented.
| Solvent | Solubility (at 25°C) |
| DMSO | ≥ 50 mg/mL |
| DMF | ≥ 30 mg/mL |
| Ethanol | < 5 mg/mL |
| Water | Insoluble |
Visualizations
Troubleshooting Workflow for this compound Dissolution
References
Technical Support Center: Optimizing JI6 Concentration for Experiments
Disclaimer: Information provided is for research use only. JI6 is a hypothetical compound developed for illustrative purposes.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the experimental concentration of this compound, a selective inhibitor of the Junc-kinase 6 (JNK6) cellular stress response pathway.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in cell-based assays?
A1: For initial experiments, we recommend a starting concentration range of 10 nM to 1000 nM. A dose-response experiment is crucial to determine the optimal concentration for your specific cell line and experimental conditions. The half-maximal inhibitory concentration (IC50) can vary significantly between cell lines due to differences in genetic background and expression of drug transporters.[1]
Q2: this compound is not showing any effect in my cellular assay. What are the possible causes?
A2: Several factors could contribute to a lack of observed effect:
-
Inhibitor Concentration: The concentration of this compound may be too low. It is recommended to perform a dose-response experiment to determine the IC50.[1]
-
Cell Line Specificity: Confirm that your chosen cell line expresses JNK6 and that the pathway is active under your experimental conditions.[1]
-
Poor Cell Permeability: The compound may not be effectively crossing the cell membrane.[2]
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High Intracellular ATP: Cellular ATP levels, which are often in the low millimolar range, can be much higher than in biochemical assays, leading to increased competition for ATP-competitive inhibitors.[2][3][4]
Q3: I'm observing high levels of cytotoxicity or off-target effects. How can I mitigate this?
A3: High concentrations of kinase inhibitors can lead to off-target effects and cytotoxicity.[5][6][7][8][9]
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Optimize Concentration: The first step is to perform a careful dose-response curve to find the lowest effective concentration that inhibits JNK6 phosphorylation without causing widespread cell death.
-
Assess Off-Target Effects: If you suspect off-target effects, consider screening this compound against a panel of other kinases to determine its selectivity.[10]
-
Purity of Compound: Ensure the purity of your this compound stock, as impurities can sometimes be cytotoxic.[1]
Q4: I am having trouble dissolving this compound. What is the recommended procedure?
A4: For many small molecule inhibitors, solubility can be a challenge.[11][12][13][14][15]
-
Recommended Solvent: Prepare a high-concentration stock solution (e.g., 10 mM) in an appropriate organic solvent such as DMSO.[1]
-
Final Solvent Concentration: Ensure the final concentration of the organic solvent in your cell culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.[1]
-
Sonication: A brief sonication of the stock solution can aid in dissolution.[1]
Troubleshooting Guides
Problem 1: High Variability in Cell Viability Assays
-
Possible Cause: Uneven cell seeding, edge effects in the microplate, or inconsistent incubation times.[1]
-
Solution:
Problem 2: Discrepancy Between Biochemical and Cellular Assay Potency
-
Possible Cause: This is a common issue with kinase inhibitors.[2] Several factors can contribute:
-
Solution:
-
Assess the physicochemical properties of this compound, such as lipophilicity, to see if they can be optimized for better membrane penetration.[2]
-
Higher concentrations of the inhibitor may be necessary in cellular assays to overcome ATP competition.[2]
-
Consider using efflux pump inhibitors in co-treatment experiments to determine if active transport is an issue.[2]
-
Quantitative Data Summary
| Cell Line | This compound IC50 (nM) | Assay Type | Notes |
| HCT116 | 50 | Cell Viability (MTS) | 72-hour incubation |
| A549 | 120 | Cell Viability (MTS) | 72-hour incubation |
| MCF7 | 85 | Western Blot (p-JNK6) | 2-hour treatment |
| U2OS | 200 | Western Blot (p-JNK6) | 2-hour treatment |
Note: IC50 values can vary depending on the specific experimental conditions, including cell seeding density, incubation time, and the specific formulation of the inhibitor.[16]
Experimental Protocols
Cell Viability (MTS) Assay
This protocol is for determining the effect of this compound on cell proliferation and viability.
-
Cell Seeding:
-
Harvest exponentially growing cells and determine the cell density.
-
Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[16]
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in a complete culture medium to achieve the desired final concentrations.[16]
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest inhibitor concentration).[16]
-
Incubate for 48-72 hours.[16]
-
-
MTS Addition and Incubation:
-
Data Analysis:
-
Measure the absorbance at 490 nm using a microplate reader.
-
Subtract the absorbance of the blank wells (medium only).
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration to generate a dose-response curve and determine the IC50 value.[16]
-
Western Blot for JNK6 Phosphorylation
This protocol is to confirm the on-target activity of this compound by measuring the phosphorylation of JNK6.
-
Cell Treatment:
-
Seed cells in a 6-well plate and grow to 70-80% confluency.
-
Serum-starve the cells for 4-6 hours to reduce basal levels of receptor phosphorylation.[18]
-
Pre-treat the cells with varying concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for 1-2 hours.[18]
-
Stimulate the cells with an appropriate agonist (e.g., anisomycin for the JNK pathway) for 15-30 minutes to induce JNK6 phosphorylation.
-
-
Cell Lysis and Protein Quantification:
-
SDS-PAGE and Protein Transfer:
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate with a primary antibody specific for phosphorylated JNK6 (p-JNK6) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[18]
-
Detect the signal using a chemiluminescent substrate.[18]
-
To normalize for protein loading, strip the membrane and re-probe for total JNK6 and a loading control like β-actin.[18][19]
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pharmtech.com [pharmtech.com]
- 14. SPECIAL FEATURE - Solubility & Bioavailability: Difficult Beasts to Tame [drug-dev.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. youtube.com [youtube.com]
Technical Support Center: Interleukin-6 (IL-6) Signaling in Cell Lines
A Note on Terminology: This document addresses research related to Interleukin-6 (IL-6). We believe the user's query for "JI6" was a typographical error. IL-6 is a critical cytokine involved in cellular signaling, particularly in cancer, making it a relevant topic for researchers, scientists, and drug development professionals.
Troubleshooting Guides
This section provides solutions to common issues encountered during in vitro experiments involving IL-6.
| Question | Possible Cause | Troubleshooting Steps |
| Why am I not observing a response to recombinant IL-6 treatment in my cells? | 1. Low or absent IL-6 receptor (IL-6R) expression: Not all cell lines express the IL-6R. 2. Inactive recombinant IL-6: The protein may have degraded due to improper storage or handling. 3. Suboptimal IL-6 concentration: The concentration used may be too low to elicit a response. 4. Cell culture media components: Serum components can sometimes interfere with cytokine activity. | 1. Verify IL-6R expression: Check the literature for your specific cell line or perform qPCR or western blotting to confirm IL-6R and gp130 expression. 2. Use a fresh aliquot of IL-6: Reconstitute and store recombinant proteins according to the manufacturer's instructions. Avoid repeated freeze-thaw cycles. 3. Perform a dose-response curve: Test a range of IL-6 concentrations (e.g., 1-100 ng/mL) to determine the optimal dose for your cell line. 4. Use serum-free media: If possible, switch to serum-free media for the duration of the IL-6 treatment to avoid interference. |
| My IL-6 pathway inhibitor is not showing any effect. | 1. Incorrect inhibitor concentration: The concentration may be too low to effectively block the pathway. 2. Cell line resistance: The cell line may have mutations or compensatory signaling pathways that bypass the inhibitor's target. 3. Inhibitor instability: The compound may be unstable in your cell culture media. | 1. Consult the literature for effective concentrations: Start with a concentration range around the published IC50 value for your cell line or a similar one. 2. Confirm pathway activation: Ensure the IL-6 pathway is active in your cells at baseline or after IL-6 stimulation before adding the inhibitor. 3. Check inhibitor stability: Refer to the manufacturer's data sheet for information on solubility and stability in aqueous solutions. |
| I'm seeing high variability in my cell viability assay results. | 1. Uneven cell seeding: Inconsistent cell numbers across wells can lead to variable results. 2. Edge effects: Wells on the perimeter of the plate are prone to evaporation, which can affect cell growth. 3. Incomplete dissolution of formazan crystals (MTT assay): If the purple crystals are not fully dissolved, the absorbance readings will be inaccurate. | 1. Ensure a single-cell suspension: Thoroughly resuspend cells before plating to avoid clumps. 2. Minimize edge effects: Fill the outer wells with sterile PBS or media without cells and do not use them for experimental data. 3. Ensure complete solubilization: After adding the solubilization solution, mix thoroughly and incubate until all formazan crystals are dissolved. |
| My ELISA results for secreted IL-6 are inconsistent or below the detection limit. | 1. Low IL-6 production by cells: The cell line may not secrete detectable levels of IL-6, or the stimulus used to induce secretion is not effective. 2. Improper sample handling: IL-6 in the supernatant may have degraded. 3. Incorrect dilution of samples: The IL-6 concentration may be outside the linear range of the assay. | 1. Optimize stimulation conditions: If inducing IL-6 secretion, perform a time-course and dose-response experiment with the stimulus (e.g., LPS). 2. Process samples promptly: After collection, centrifuge the supernatant to remove debris and store at -80°C if not assaying immediately. 3. Test a range of dilutions: Perform a pilot experiment with a few samples at different dilutions to determine the optimal dilution factor. |
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is the role of IL-6 in cancer cell lines? | Interleukin-6 is a multifunctional cytokine that can promote cancer progression by stimulating cell proliferation, survival, and migration, and by inducing angiogenesis and modulating the tumor microenvironment. In many cancer cell lines, IL-6 activates pro-survival signaling pathways.[1] |
| Which signaling pathways are activated by IL-6? | The primary signaling pathway activated by IL-6 is the JAK/STAT pathway, particularly STAT3. IL-6 can also activate the MAPK/ERK and PI3K/AKT pathways. These pathways collectively regulate gene expression related to cell survival, proliferation, and differentiation.[2][3] |
| What is the difference between classic and trans-signaling of IL-6? | Classic signaling occurs when IL-6 binds to the membrane-bound IL-6 receptor (mIL-6R), which is expressed on a limited number of cell types. The IL-6/mIL-6R complex then associates with the ubiquitous gp130 receptor to initiate intracellular signaling. Trans-signaling involves a soluble form of the IL-6R (sIL-6R). IL-6 binds to sIL-6R, and this complex can then activate cells that only express gp130, broadening the range of cells that can respond to IL-6. Trans-signaling is often associated with pro-inflammatory responses.[4] |
| How can I measure the activation of the IL-6 signaling pathway? | A common method is to measure the phosphorylation of key downstream proteins. Phosphorylation of STAT3 at tyrosine 705 (p-STAT3 Tyr705) is a hallmark of IL-6 pathway activation and can be detected by western blotting or specific ELISA-based assays.[5][6] |
| What are some common inhibitors of the IL-6 pathway used in research? | Several types of inhibitors are used: - Monoclonal antibodies: Tocilizumab (targets IL-6R) and Siltuximab (targets IL-6).[7][8] - JAK inhibitors: Ruxolitinib (targets JAK1/2). - gp130 inhibitors: Bazedoxifene and SC144.[5][9] - STAT3 inhibitors: BP-1-102.[10] |
Data Presentation: IC50 Values of IL-6 Pathway Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values for various IL-6 pathway inhibitors in different cancer cell lines. These values indicate the concentration of an inhibitor required to reduce a specific biological activity (e.g., cell viability) by 50%.
| Inhibitor | Target | Cell Line | Cancer Type | IC50 (µM) | Citation |
| SC144 | gp130 | OVCAR-8 | Ovarian Cancer | 0.72 | [2] |
| OVCAR-5 | Ovarian Cancer | 0.49 | [2] | ||
| OVCAR-3 | Ovarian Cancer | 0.95 | [2] | ||
| NCI/ADR-RES | Ovarian Cancer (drug-resistant) | 0.43 | [2] | ||
| HEY | Ovarian Cancer (cisplatin-resistant) | 0.88 | [2] | ||
| Bazedoxifene | gp130 | SiHa | Cervical Cancer | 3.79 | [1] |
| HeLa | Cervical Cancer | 4.827 | [1] | ||
| CaSki | Cervical Cancer | 4.018 | [1] | ||
| DLD-1 | Colon Cancer | 8.70 | [11] | ||
| HCT-15 | Colon Cancer | 6.25 | [11] | ||
| HCT-116 | Colon Cancer | 9.02 | [11] | ||
| A549 | Non-Small Cell Lung Cancer | 8.0 | [12] | ||
| H1299 | Non-Small Cell Lung Cancer | 12.7 | [12] | ||
| BP-1-102 | STAT3 | MOLT-4 | T-cell Acute Lymphoblastic Leukemia | 11.56 | [13] |
| CUTLL1 | T-cell Acute Lymphoblastic Leukemia | 14.99 | [13] | ||
| AGS | Gastric Cancer | ~6.4 (for STAT3 inhibition) | [14] | ||
| Ruxolitinib | JAK1/2 | K-562 | Chronic Myeloid Leukemia | 20 | [4] |
| NCI-BL 2171 | B Lymphocytes (Healthy) | 23.6 | [4] | ||
| Ba/F3 (with JAK2 V617F) | Pro-B cells | 0.1-0.13 | [15] | ||
| Tocilizumab | IL-6R | Ba/F3-gp130-IL-6R | Pro-B cells | 0.0135 (µg/mL) | [16] |
| KHOS-R (Anlotinib-resistant) | Osteosarcoma | 12.70 (with Anlotinib) | [17] | ||
| 143B-R (Anlotinib-resistant) | Osteosarcoma | 9.38 (with Anlotinib) | [17] | ||
| LMT-28 | gp130 | HepG2 | Hepatocellular Carcinoma | 5.9 | [18] |
| TF-1 | Erythroleukemia | 7.5 | [18] |
Experimental Protocols
Protocol: Cell Viability Assessment using MTT Assay
This protocol outlines the steps to measure cell viability in response to an IL-6 pathway inhibitor.
Materials:
-
96-well cell culture plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
Recombinant human IL-6
-
IL-6 pathway inhibitor (e.g., Bazedoxifene)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C and 5% CO2 to allow cells to attach.
-
-
Treatment:
-
Prepare serial dilutions of the IL-6 pathway inhibitor in culture medium.
-
If applicable, prepare a solution of IL-6 to co-treat with the inhibitor.
-
Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of the inhibitor and/or IL-6. Include appropriate controls (e.g., untreated cells, cells with IL-6 only, vehicle control).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
-
Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle pipetting or by placing the plate on a shaker for 5-10 minutes.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
Mandatory Visualizations
Caption: IL-6 Signaling Pathway.
Caption: Experimental Workflow for MTT Cell Viability Assay.
References
- 1. mdpi.com [mdpi.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. Effects of siltuximab on the IL-6-induced signaling pathway in ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Bazedoxifene as a novel GP130 inhibitor for Colon Cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Bazedoxifene Inhibits Cell Viability, Colony‐Forming Activity, and Cell Migration in Human Non–Small Cell Lung Cancer Cells and Improves the Treatment Efficacy of Paclitaxel and Gemcitabine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. BP‑1‑102 exerts antitumor effects on T‑cell acute lymphoblastic leukemia cells by suppressing the JAK2/STAT3/c‑Myc signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. BP-1-102 exerts an antitumor effect on the AGS human gastric cancer cell line through modulating the STAT3 and MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. medchemexpress.com [medchemexpress.com]
- 17. Tocilizumab (monoclonal anti-IL-6R antibody) reverses anlotinib resistance in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Troubleshooting JI6 experimental variability
Welcome to the technical support center for the JI6 kinase and associated experimental assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting experimental variability and to offer standardized protocols for reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of the this compound kinase? A1: this compound is a serine/threonine kinase that plays a crucial role in cellular signaling pathways related to cell proliferation and survival. Its dysregulation has been implicated in various cancers, making it a key target for therapeutic development.
Q2: What are the most common assays used to study this compound activity? A2: The most common assays include in vitro kinase assays to measure its enzymatic activity directly, Western blotting to detect its phosphorylation status (a marker of activation), and cell-based proliferation or viability assays to assess the downstream effects of this compound modulation by inhibitors.
Q3: How can I ensure the quality and consistency of my this compound experiments? A3: Consistency is key to minimizing experimental variation.[1] This includes using authenticated cell lines, maintaining a consistent cell passage number, standardizing operating procedures, and ensuring all reagents are properly prepared and stored.[2] Routine testing for contamination, such as mycoplasma, is also critical.[3]
Troubleshooting Guides
This section provides solutions to common problems encountered during this compound-related experiments.
I. Western Blotting for Phospho-JI6 (p-JI6)
Q: Why am I getting no or a very weak p-JI6 signal? A: This is a common issue that can stem from multiple factors.
-
Antibody Issues: The primary antibody may not be specific or sensitive enough. Ensure you are using a validated antibody for p-JI6. Also, check the antibody dilution and incubation times.
-
Low Protein Expression: The cells may not have been properly stimulated to induce this compound phosphorylation, or the basal expression level is low. Include a positive control (e.g., lysate from cells treated with a known this compound activator).
-
Inefficient Protein Transfer: Verify the transfer efficiency by staining the membrane with Ponceau S after transfer. Optimize transfer time and voltage if necessary.
-
Buffer Problems: Ensure the transfer buffer and TBST are fresh and at the correct pH. The presence of contaminants like salts or detergents can interfere with results.[4][5] Using protease and phosphatase inhibitors during lysate preparation is crucial to preserve protein integrity.[4]
Q: My Western blot for p-JI6 shows high background. What can I do? A: High background can obscure your target band.
-
Blocking is Insufficient: Increase the blocking time or try a different blocking agent (e.g., 5% BSA instead of milk for phospho-antibodies).
-
Antibody Concentration is Too High: Titrate your primary and secondary antibodies to find the optimal concentration that maximizes signal and minimizes background.
-
Washing Steps are Inadequate: Increase the number and duration of wash steps after antibody incubations to remove non-specifically bound antibodies.
-
Contaminated Buffers: Use fresh, filtered buffers to avoid particulates that can cause spotting on the membrane.
II. In Vitro this compound Kinase Assay
Q: I am observing high variability between my kinase assay replicates. What is the cause? A: High variability can invalidate your results. Several factors can contribute to this issue.
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Pipetting Inaccuracy: Inaccurate or inconsistent pipetting, especially of small volumes of enzyme or inhibitors, is a major source of variability.[6] Calibrate your pipettes regularly and use reverse pipetting for viscous solutions.
-
Reagent Instability: Ensure that ATP and the this compound enzyme are properly stored and handled to maintain activity. Prepare fresh dilutions for each experiment.
-
Inconsistent Incubation Times: Use a multichannel pipette or automated liquid handler to start all reactions simultaneously. Ensure the incubation temperature is uniform across the plate.
-
Batch Effects: Technical variables that differ between groups of samples, such as different reagent lots or instrument calibration, can introduce systematic variation.[4]
III. Cell-Based Assays with this compound Inhibitors
Q: My cell viability assay results with a this compound inhibitor are not reproducible. Why? A: Reproducibility is crucial for drug development studies.[3]
-
Inconsistent Cell Culture Conditions: Factors like cell density, time from the last passage, and the number of passages can significantly alter cellular responses.[2] Standardize your cell culture and seeding protocols.
-
Cell Line Misidentification or Contamination: Use authenticated cell lines from a trusted source (e.g., ATCC) and routinely test for mycoplasma contamination, as this can drastically affect cell behavior.[2][3]
-
Edge Effects on Plates: Cells in the outer wells of a microplate can behave differently due to temperature and evaporation gradients. Avoid using the outer wells for experimental samples or ensure proper plate sealing and incubation.
-
Compound Instability: Ensure the this compound inhibitor is fully dissolved and stable in the culture medium for the duration of the experiment.
Quantitative Data Summary
Table 1: Troubleshooting High Variability in Cell-Based Assays
| Potential Cause | Recommended Solution | Expected Improvement |
| Inconsistent Cell Seeding | Use an automated cell counter; ensure a homogenous cell suspension before plating. | Coefficient of Variation (CV) <15% |
| Cell Passage Number | Do not exceed 20 passages; use cells from a similar passage number for all experiments. | Improved dose-response consistency. |
| Reagent/Compound Dilution | Prepare fresh serial dilutions for each experiment; use calibrated pipettes. | Increased R² value for curve fits. |
| Plate Edge Effects | Do not use outer wells for samples; fill them with sterile PBS or media. | Reduced plate-to-plate variability. |
Table 2: IC50 Values of this compound Inhibitors (Hypothetical Data)
| Compound | Cell Line A IC50 (nM) | Cell Line B IC50 (nM) |
| Inhibitor-001 | 15.2 ± 2.1 | 189.5 ± 15.3 |
| Inhibitor-002 | 45.7 ± 5.6 | 75.4 ± 8.9 |
| Staurosporine (Control) | 2.5 ± 0.4 | 3.1 ± 0.6 |
Experimental Protocols & Workflows
Protocol 1: Western Blotting for Phospho-JI6
-
Cell Lysis:
-
Culture cells to 80-90% confluency and treat with appropriate stimuli to induce this compound phosphorylation.
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against p-JI6 (e.g., 1:1000 dilution) overnight at 4°C.
-
Wash the membrane 3 times with TBST for 10 minutes each.
-
Incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane 3 times with TBST for 10 minutes each.
-
-
Detection:
-
Apply an ECL substrate and visualize the bands using a chemiluminescence imager.
-
Strip and re-probe the membrane for total this compound and a loading control (e.g., β-actin).
-
Protocol 2: Cell Viability Assay for this compound Inhibitor Screening
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 5,000 cells per well in a 96-well plate and incubate for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound inhibitor.
-
Treat cells with the inhibitor compounds and incubate for 72 hours. Include vehicle-only (e.g., DMSO) and untreated controls.
-
-
MTT Assay:
-
Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control and plot the dose-response curve to calculate the IC50 value.
-
Diagrams and Pathways
References
Technical Support Center: Enhancing the In Vivo Bioavailability of JI6
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the in vivo bioavailability of the investigational compound JI6. Given that this compound is characterized by low aqueous solubility, this guide focuses on strategies to improve its dissolution, absorption, and overall systemic exposure in preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the low oral bioavailability of this compound?
A1: The low oral bioavailability of a compound like this compound, which is poorly soluble in water, can be attributed to several factors:
-
Poor Aqueous Solubility: this compound's limited solubility in the gastrointestinal (GI) fluids restricts its dissolution, which is a prerequisite for absorption. For a drug to be absorbed, it must be in a dissolved state at the site of absorption.[1][2]
-
Low Dissolution Rate: The rate at which this compound dissolves from its solid form into the GI fluids may be slower than the transit time through the absorption window in the small intestine.
-
First-Pass Metabolism: After absorption from the gut, this compound may be extensively metabolized in the intestinal wall and/or the liver before it reaches systemic circulation.[3][4][5] This is also known as presystemic metabolism.
-
Efflux by Transporters: this compound might be a substrate for efflux transporters like P-glycoprotein (P-gp) in the intestinal epithelium, which actively pump the compound back into the GI lumen, thereby reducing its net absorption.[6]
Q2: What are the initial steps to consider when formulating this compound for in vivo studies?
A2: Before proceeding with complex formulations, it is crucial to characterize the physicochemical properties of this compound. Key parameters include its aqueous solubility at different pH values, pKa, lipophilicity (LogP), and solid-state characteristics (e.g., crystalline vs. amorphous). This foundational knowledge will guide the selection of the most appropriate formulation strategy.[7] Subsequently, simple formulation approaches such as suspensions in aqueous vehicles with wetting agents (e.g., Tween 80) or co-solvents can be evaluated.
Q3: Which formulation strategies can enhance the bioavailability of poorly soluble drugs like this compound?
A3: A variety of formulation strategies can be employed to enhance the bioavailability of poorly soluble compounds.[8][9][10][11] These can be broadly categorized as follows:
-
Particle Size Reduction: Techniques like micronization and nanosuspension increase the surface area of the drug, which can lead to a higher dissolution rate.[1][12]
-
Lipid-Based Formulations: These include solutions, suspensions, and self-emulsifying drug delivery systems (SEDDS), which can improve solubility and absorption through lymphatic pathways, potentially bypassing first-pass metabolism.[3][8][13]
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix can create an amorphous solid dispersion, which enhances solubility and dissolution.[8][14]
-
Complexation: Using cyclodextrins to form inclusion complexes can increase the aqueous solubility of this compound.[12][13]
Troubleshooting Guide
| Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Low or undetectable plasma concentrations of this compound after oral administration. | Poor aqueous solubility limiting dissolution. Low membrane permeability. Extensive first-pass metabolism.[3][7] | 1. Enhance Solubility: - Micronization/Nanonization: Reduce particle size to increase surface area and dissolution rate.[1] - Lipid-Based Formulations: Formulate this compound in oils, surfactants, and co-solvents (e.g., SEDDS) to improve solubilization in the GI tract.[13] - Solid Dispersions: Prepare a solid dispersion of this compound with a hydrophilic carrier to improve its dissolution.[14] 2. Assess Permeability: - Conduct in vitro permeability assays (e.g., Caco-2 monolayers). 3. Investigate Metabolism: - Perform in vitro metabolism studies using liver microsomes or hepatocytes. - Co-administer with a known enzyme inhibitor in preclinical models for investigative purposes.[5] |
| High inter-animal variability in plasma concentrations. | Inconsistent dosing technique. Food effects. Physiological differences among animals.[5][7] | 1. Standardize Dosing: - Ensure proper training on oral gavage techniques. - Use a consistent and homogenous formulation for all animals. 2. Control for Food Effects: - Fast animals overnight before dosing to minimize variability due to food in the GI tract.[7] 3. Increase Sample Size: - A larger number of animals per group can improve the statistical power of the study.[7] |
| Precipitation of this compound in the formulation upon storage or dilution. | The drug concentration exceeds the solubility limit in the vehicle. | 1. Conduct Solubility Screening: - Determine the saturation solubility of this compound in various vehicles and excipients.[5] 2. Optimize Formulation: - Adjust the concentration of this compound or the composition of the vehicle. - Consider using co-solvents or surfactants to maintain solubility. |
Experimental Protocols
Protocol 1: In Vivo Oral Bioavailability Study in Rodents
Objective: To determine the pharmacokinetic profile and oral bioavailability of a this compound formulation.
Materials:
-
Male Sprague-Dawley rats (200-250 g) or C57BL/6 mice (20-25 g).
-
This compound formulation (e.g., solution, suspension, SEDDS).
-
Vehicle control.
-
Oral gavage needles.
-
Blood collection supplies (e.g., syringes, tubes with anticoagulant).
-
Analytical equipment for this compound quantification in plasma (e.g., LC-MS/MS).
Methodology:
-
Animal Acclimatization: Acclimatize animals for at least one week with a standard 12-hour light/dark cycle and free access to food and water.
-
Dosing:
-
Fast the animals overnight (approximately 12-16 hours) with free access to water before dosing.
-
Administer the this compound formulation or vehicle control via oral gavage at a predetermined dose.
-
For absolute bioavailability determination, a separate group of animals will receive an intravenous (IV) administration of this compound.
-
-
Blood Sampling:
-
Collect blood samples (e.g., via tail vein or retro-orbital sinus) at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Process the blood samples to obtain plasma and store at -80°C until analysis.
-
-
Sample Analysis:
-
Quantify the concentration of this compound in plasma samples using a validated analytical method (e.g., LC-MS/MS).
-
-
Pharmacokinetic Analysis:
-
Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the concentration-time curve) using appropriate software.
-
Calculate absolute bioavailability (F%) using the formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.[15]
-
Protocol 2: Preparation and Evaluation of a Self-Emulsifying Drug Delivery System (SEDDS) for this compound
Objective: To formulate a SEDDS for this compound to enhance its solubility and oral absorption.
Materials:
-
This compound
-
Oil (e.g., Labrafil M 1944 CS)
-
Surfactant (e.g., Kolliphor RH 40)
-
Co-surfactant/Co-solvent (e.g., Transcutol HP)
-
Vials, magnetic stirrer.
Methodology:
-
Excipient Screening: Determine the solubility of this compound in various oils, surfactants, and co-solvents to select the most suitable components.
-
Formulation Preparation:
-
Prepare different ratios of oil, surfactant, and co-surfactant.
-
Add this compound to the selected excipient mixture and vortex or sonicate until a clear solution is obtained.
-
-
Evaluation of Self-Emulsification:
-
Add a small amount of the prepared SEDDS formulation to water with gentle agitation.
-
Observe the formation of a nanoemulsion and assess its appearance (clarity) and time to emulsify.
-
-
Droplet Size Analysis:
-
Dilute the SEDDS formulation in water and measure the droplet size and polydispersity index (PDI) using a dynamic light scattering (DLS) instrument.
-
-
In Vitro Dissolution Testing:
-
Perform in vitro dissolution studies of the this compound-SEDDS formulation in comparison to unformulated this compound in a relevant dissolution medium (e.g., simulated gastric or intestinal fluid).
-
Visualizations
Caption: Experimental workflow for formulation development and in vivo evaluation of this compound.
Caption: Factors influencing the oral bioavailability of this compound.
References
- 1. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioavailability of bioactive food compounds: a challenging journey to bioefficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. benchchem.com [benchchem.com]
- 6. Drug Bioavailability Enhancing Agents of Natural Origin (Bioenhancers) that Modulate Drug Membrane Permeation and Pre-Systemic Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. upm-inc.com [upm-inc.com]
- 9. researchgate.net [researchgate.net]
- 10. Bioavailability Enhancement Techniques for Poorly Soluble Drugs: A Review | Asian Journal of Pharmaceutical Research and Development [ajprd.com]
- 11. jocpr.com [jocpr.com]
- 12. Methods of enhancing Dissolution and bioavailability of poorly soluble drugs | PPTX [slideshare.net]
- 13. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
JI6 Signal-to-Noise Ratio Technical Support Center
Welcome to the technical support center for JI6 assays. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and optimize assays involving the this compound protein, with a specific focus on improving the signal-to-noise ratio for reliable and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is the this compound signaling pathway?
A1: this compound is a cytokine that activates an intracellular signaling cascade upon binding to its receptor complex. This activation is crucial for its biological effects. The primary signaling route for this compound is through the JAK/STAT pathway. Upon this compound binding to its receptor, associated Janus kinases (JAKs) are activated, which then phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins. These phosphorylated STATs then dimerize, translocate to the nucleus, and regulate the transcription of target genes. Dysregulation of this pathway has been implicated in various cellular processes.[1][2][3][4][5]
Q2: Which assays are commonly used to measure this compound activity?
A2: Several assay formats can be used to quantify this compound protein levels or its activity. The choice of assay depends on the specific research question, sample type, and required sensitivity.[6] Common methods include:
-
Enzyme-Linked Immunosorbent Assay (ELISA): For quantifying this compound protein concentration in various biological samples.[7][8]
-
Western Blot: To detect this compound protein and the phosphorylation status of downstream targets like STAT3.
-
Reporter Gene Assays: To measure the transcriptional activity induced by the this compound signaling pathway.
-
Flow Cytometry: To analyze the expression of the this compound receptor or intracellular phosphorylated STAT3 in different cell populations.
Q3: What is a good signal-to-noise ratio for a this compound assay?
A3: A good signal-to-noise (S/N) ratio is crucial for distinguishing a true signal from background noise.[9] While the ideal S/N ratio can vary depending on the assay type and specific experimental goals, a ratio of 3:1 is often considered the minimum for a detectable signal. For robust and reliable results, an S/N ratio of 10:1 or higher is desirable.[10][11]
Troubleshooting Guide: Improving Signal-to-Noise Ratio
A low signal-to-noise ratio can be caused by either a weak signal or high background. The following guide provides steps to identify and address these common issues.[12][13]
Issue 1: High Background Signal
High background can obscure the specific signal, leading to a poor signal-to-noise ratio.[14]
| Potential Cause | Recommended Solution | Further Considerations |
| Insufficient Washing | Increase the number of wash steps (e.g., from 3 to 5) and the duration of each wash. Ensure adequate wash buffer volume to completely cover the well surface.[8][12] | Use a wash buffer containing a mild detergent like Tween-20 (e.g., 0.05% v/v) to reduce non-specific interactions. Ensure dispensing tubes of automated washers are clean.[12][13] |
| Ineffective Blocking | Optimize the blocking buffer. Test different blocking agents (e.g., Bovine Serum Albumin (BSA), non-fat dry milk, or commercial protein-free blockers). Increase blocking incubation time or temperature.[7][8][15] | The choice of blocking agent should be empirical and may need to be tested for compatibility with your specific antibodies and sample matrix.[8] |
| Non-specific Antibody Binding | Titrate primary and secondary antibody concentrations to find the optimal dilution that maximizes specific signal while minimizing background.[13] | Using affinity-purified antibodies can reduce non-specific binding and improve the signal-to-noise ratio.[7] Consider using pre-adsorbed secondary antibodies to minimize cross-reactivity.[13] |
| Cross-reactivity | If using a sandwich ELISA, ensure the antibody pair is specific and does not cross-react with other proteins in the sample.[7] | Run a control with only the secondary antibody to check for non-specific binding.[13] |
Issue 2: Weak or No Signal
A weak signal can be difficult to distinguish from the background, resulting in a low signal-to-noise ratio.[14]
| Potential Cause | Recommended Solution | Further Considerations |
| Suboptimal Reagent Concentration | Titrate the concentration of the detection antibody and any enzyme conjugates to ensure they are not limiting the signal.[7][13] | Ensure all reagents are prepared according to the manufacturer's instructions and have not expired. |
| Insufficient Incubation Time | Optimize the incubation times for antibody binding and substrate development. Longer incubation may be needed for low-abundance targets.[13] | Be aware that excessively long incubation times can also increase background noise.[8] |
| Inactive Reagents | Ensure all reagents, including antibodies and enzymes, have been stored correctly and are within their expiration date. Avoid repeated freeze-thaw cycles.[13] | Test the activity of the enzyme-conjugate and substrate system independently to confirm their functionality. |
| Issues with Target Protein | Confirm the presence and integrity of this compound in your samples. Improper sample collection, storage, or handling can lead to protein degradation. | If the target protein's epitope is masked, an antigen retrieval step may be necessary for certain applications like immunohistochemistry.[13] |
Experimental Protocols
Protocol 1: this compound Sandwich ELISA Optimization
This protocol outlines a general procedure for optimizing a this compound sandwich ELISA to improve the signal-to-noise ratio.
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. Jak/Stat: IL-6 Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 3. Interleukin-6 related signaling pathways as the intersection between chronic diseases and sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. origene.com [origene.com]
- 5. Interleukin-6 activates signal transducer and activator of transcription and mitogen-activated protein kinase signal transduction pathways and induces de novo protein synthesis in human neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. precisionformedicine.com [precisionformedicine.com]
- 7. Factors Affecting Signal Generation in ELISA | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. How to Reduce Background Noise in ELISA Assays [synapse.patsnap.com]
- 9. Metrics for Comparing Instruments and Assays [moleculardevices.com]
- 10. Antifouling Surface Layers for Improved Signal-to-Noise of Particle-Based Immunoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. blog.abclonal.com [blog.abclonal.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. antibodiesinc.com [antibodiesinc.com]
Technical Support Center: Interleukin-6 (IL-6) Experimental Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize Interleukin-6 (IL-6) degradation and ensure experimental success.
Frequently Asked Questions (FAQs)
Q1: What is the optimal storage condition for lyophilized recombinant IL-6?
A1: Lyophilized recombinant IL-6 protein should be stored at 2-8°C, preferably in a desiccated environment.[1][2] For long-term storage, it is recommended to store it at -20°C or -80°C.[3]
Q2: How should I reconstitute lyophilized IL-6?
A2: Before opening, briefly centrifuge the vial to ensure the contents are at the bottom.[1][2][4] Reconstitution protocols can vary by manufacturer, but a common recommendation is to use sterile, high-purity water, phosphate-buffered saline (PBS), or 100 mM acetic acid to a concentration of 0.1–1.0 mg/mL.[1][2][3] Avoid vortexing the solution to prevent aggregation.
Q3: What is the stability of reconstituted IL-6?
A3: The stability of reconstituted IL-6 depends on the storage temperature. It can typically be stored at 2-8°C for up to one week. For longer-term storage, it is crucial to aliquot the reconstituted protein into working volumes and store them at ≤ -20°C in a manual defrost freezer to avoid repeated freeze-thaw cycles.[1][2][3][4][5]
Q4: How many times can I freeze-thaw my IL-6 aliquots?
A4: It is strongly recommended to avoid repeated freeze-thaw cycles as this can lead to protein degradation and loss of activity.[1][3][4][5] Aliquoting the reconstituted IL-6 into single-use volumes is the best practice. Studies have shown that IL-6 levels are generally not significantly altered by up to six freeze-thaw cycles, but this can be sample-dependent.[6]
Q5: What factors can lead to IL-6 degradation in my experiments?
A5: Several factors can contribute to IL-6 degradation, including:
-
Improper Storage: Storing at inappropriate temperatures or in a non-desiccated environment can affect the stability of lyophilized protein.[1][3]
-
Repeated Freeze-Thaw Cycles: As mentioned, this can denature the protein.[1][3][4][5]
-
Suboptimal pH: The stability of IL-6 can be influenced by the pH of the solution.
-
Proteases: Contamination with proteases from cells or other sources can lead to enzymatic degradation. It is advisable to add protease inhibitors to your samples.
-
Adsorption to Surfaces: Proteins can adsorb to the surface of plasticware, reducing the effective concentration. Using low-adhesion tubes and plates, or including a carrier protein like bovine serum albumin (BSA) in your buffers, can mitigate this.[4][5]
Troubleshooting Guides
Problem 1: Inconsistent or low bioactivity of IL-6 in cell-based assays.
| Possible Cause | Troubleshooting Step |
| Degraded IL-6 stock solution | Prepare a fresh stock solution from a new lyophilized vial. Ensure proper reconstitution and storage as per the manufacturer's instructions. Avoid repeated freeze-thaw cycles by using single-use aliquots.[1][3] |
| Incorrect protein concentration | Verify the concentration of your IL-6 stock solution using a reliable protein quantification method. |
| Suboptimal cell culture conditions | Ensure that the cell line used for the bioassay (e.g., TF-1 or B9 cells) is healthy and responsive to IL-6.[1][3][4] Optimize cell density and serum concentrations. |
| Inhibitory factors in the medium | Components in the serum or media supplements could be interfering with IL-6 activity. Test different batches of serum or use a serum-free medium if possible. |
Problem 2: High variability or inaccurate results in IL-6 immunoassays (e.g., ELISA).
| Possible Cause | Troubleshooting Step |
| Sample handling and storage issues | Standardize sample collection and processing protocols. For blood samples, it is recommended to centrifuge within an hour of collection and store plasma on ice for short periods (<90 minutes).[7] For long-term storage, -70°C is recommended for some sample types.[8] |
| Matrix effects | The sample matrix (e.g., serum, plasma, cell culture supernatant) can interfere with antibody binding. Use a matrix-matched standard curve or dilute samples to minimize these effects. Some assays can tolerate up to 5% human serum.[9] |
| Choice of anticoagulant | For blood samples, EDTA-plasma and serum generally give comparable results for IL-6, while other anticoagulants can lead to high variability.[6] |
| Assay sensitivity and dynamic range | Ensure the chosen immunoassay has the appropriate sensitivity and dynamic range to detect IL-6 concentrations in your samples.[10][11] Healthy individuals often have very low circulating IL-6 levels (<2 pg/mL).[7] |
Quantitative Data Summary
Table 1: Stability of Human IL-6 in Serum at Different Temperatures
| Temperature | Duration | IL-6 Concentration Change | Reference |
| 4°C | Up to 21 days | No significant change | [8] |
| 20°C | Up to 21 days | No significant change | [8] |
| 30°C | Up to 21 days | No significant change | [8] |
| 40°C | 11 days | Significant decline | [8][12] |
Table 2: Recommended Storage of Recombinant IL-6
| Form | Temperature | Duration | Carrier Protein | Reference |
| Lyophilized | -20°C to -70°C | 12 months | Not applicable | [5] |
| Reconstituted | 2°C to 8°C | 1 month | With BSA/HSA | [5] |
| Reconstituted | -20°C to -70°C | 3 months | With BSA/HSA | [4][5] |
| Reconstituted | ≤ -20°C | Up to 1 year | Varies | [1][2] |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized Human IL-6
-
Preparation: Before opening, centrifuge the vial of lyophilized IL-6 at a low speed for a few seconds to ensure that all the material is at the bottom of the vial.[1][2][4]
-
Reconstitution: Under sterile conditions, add the recommended volume of sterile, high-purity water, PBS, or 100 mM acetic acid as specified by the manufacturer to achieve a stock concentration of 0.1-1.0 mg/mL.[1][2][3]
-
Mixing: Gently swirl or pipette the solution up and down to dissolve the protein completely. Do not vortex.
-
Aliquoting: Apportion the reconstituted IL-6 into single-use, low-adhesion microcentrifuge tubes. The volume per aliquot should be appropriate for your typical experimental needs to avoid waste and repeated freeze-thaw cycles.
-
Storage: Store the aliquots at ≤ -20°C in a manual defrost freezer.[1][2][3][4][5]
Protocol 2: IL-6 Bioassay using TF-1 Cell Proliferation
-
Cell Preparation: Culture human TF-1 cells according to standard protocols. The day before the assay, wash the cells to remove any residual growth factors and resuspend them in assay medium (e.g., RPMI-1640 with 10% FBS) at a concentration of 1 x 10^5 cells/mL.
-
Plating: Add 50 µL of the cell suspension to each well of a 96-well flat-bottom plate.
-
IL-6 Standard and Sample Preparation: Prepare a serial dilution of a known concentration of recombinant human IL-6 standard in assay medium. The concentration range should be chosen to generate a full dose-response curve. Prepare your unknown samples at various dilutions in the same medium.
-
Treatment: Add 50 µL of the IL-6 standards and samples to the appropriate wells containing the TF-1 cells. Include wells with medium only as a negative control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Proliferation Measurement: Add a proliferation reagent (e.g., MTT, WST-1, or a luminescent cell viability reagent) to each well according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or luminescence using a plate reader. Plot the response (e.g., absorbance) against the log of the IL-6 concentration for the standards to generate a standard curve. Determine the concentration of IL-6 in the unknown samples by interpolating their response values from the standard curve.
Visualizations
Caption: Figure 1: Simplified IL-6 signaling pathways.
Caption: Figure 2: A general experimental workflow for using IL-6.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. assets.fishersci.com [assets.fishersci.com]
- 3. hub.globalso.com [hub.globalso.com]
- 4. primegene.com.cn [primegene.com.cn]
- 5. bio-techne.com [bio-techne.com]
- 6. Effects of sample handling on the stability of interleukin 6, tumour necrosis factor-alpha and leptin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Impact of short-term storage of plasma samples on quantitation of ultra-low levels of interleukin-6 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stability of interleukin 6, soluble interleukin 6 receptor, interleukin 10 and CC16 in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. promega.com [promega.com]
- 10. Critical Appraisal of Four IL-6 Immunoassays | PLOS One [journals.plos.org]
- 11. A highly sensitive immunoassay for interleukin-6 in dried blood spots - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Interleukin-6 (IL-6) Experimental Controls and Best Practices
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Interleukin-6 (IL-6). All protocols and data are intended for research use only.
Frequently Asked Questions (FAQs)
Q1: What is the recommended concentration range for stimulating cells with recombinant IL-6?
For in vitro studies, the reported concentrations for cell stimulation generally fall within the range of 1-100 ng/mL. However, the optimal concentration is highly dependent on the cell type and the specific biological response being measured. It is strongly recommended to perform a dose-response experiment to determine the optimal IL-6 concentration for your specific experimental setup. A good starting point for a dose-response curve could be a range of concentrations from 0.1 ng/mL to 100 ng/mL.[1]
Q2: How long should I stimulate my cells with IL-6 to observe a response?
The timing of the response to IL-6 stimulation varies depending on the downstream signaling event being investigated.
-
STAT3 Phosphorylation: Phosphorylation of STAT3 is a rapid event, typically peaking within 30 minutes of IL-6 stimulation and then declining. In some cell lines, a second wave of STAT3 activation may be observed after 4 hours.
-
Gene Expression: Changes in the expression of IL-6 target genes can be detected by qPCR within a few hours of stimulation.
-
Cell Proliferation: Effects on cell proliferation are typically measured after 24 to 72 hours of continuous exposure to IL-6.[1]
It is advisable to perform a time-course experiment to determine the optimal stimulation time for your specific endpoint.
Q3: What are some common cell lines that are responsive to IL-6?
Several cell lines are known to be responsive to IL-6, making them suitable models for studying its biological effects. The responsiveness of a cell line is dependent on the expression of the IL-6 receptor (IL-6R) and the signal-transducing subunit gp130. Some commonly used IL-6 responsive cell lines include:
-
Human Hepatocellular Carcinoma: HepG2
-
Human Breast Cancer: MCF-7, T47D
-
Human Medulloblastoma: DAOY, UW288[1]
-
Mouse Plasmacytoma: T1165.85.2.1
It is important to verify the expression of the IL-6 receptor complex in your chosen cell line.
Q4: How stable is recombinant IL-6 in cell culture media?
Recombinant IL-6 is generally stable in cell culture media under standard incubation conditions (37°C, 5% CO2). Studies have shown that IL-6 can retain its bioactivity for up to 28 days in cell culture conditions.[2] However, for long-term experiments, it is good practice to replenish the media with fresh cytokine every 2-3 days to ensure consistent stimulation.
Troubleshooting Guides
IL-6 ELISA
Q1: I am getting high background in my IL-6 ELISA. What are the possible causes and solutions?
| Probable Cause | Solution |
| Improper or insufficient washing | Increase the number of wash steps and ensure complete removal of wash buffer after each step. |
| Contaminated reagents or buffers | Use fresh, sterile reagents and buffers. Ensure substrate solution is colorless before use. |
| Cross-contamination between wells | Use fresh pipette tips for each sample and reagent. Be careful not to splash reagents between wells. |
| High concentration of detection antibody | Optimize the concentration of the detection antibody by performing a titration experiment. |
| Presence of interfering substances in the sample | See Q2 in this section for information on interfering substances. |
Q2: My IL-6 ELISA results are inconsistent or show poor reproducibility. What could be the issue?
| Probable Cause | Solution |
| Pipetting errors | Ensure accurate and consistent pipetting technique. Use calibrated pipettes. |
| Incomplete mixing of reagents | Gently mix all reagents before use. |
| Temperature variations | Allow all reagents and plates to equilibrate to room temperature before starting the assay. |
| Sample handling issues | Avoid repeated freeze-thaw cycles of samples. Ensure samples are properly stored. |
| Variation between different ELISA kits | Different kits can have varying sensitivities and antibody pairs, leading to different results. For longitudinal studies, it is best to use the same kit from the same manufacturer.[3] |
IL-6 Western Blotting
Q1: I am not detecting a band for IL-6 in my Western blot. What should I do?
| Probable Cause | Solution |
| Low abundance of IL-6 in the sample | IL-6 is a secreted protein and may be present at low levels in cell lysates. Consider using cell culture supernatant or concentrating your sample. |
| Inefficient protein transfer | Verify successful transfer by staining the membrane with Ponceau S. Optimize transfer conditions (time, voltage) for a protein of the size of IL-6 (~21-28 kDa). |
| Primary antibody not working | Use a positive control (e.g., recombinant IL-6 or a lysate from cells known to express IL-6) to validate the antibody. Optimize the primary antibody concentration and incubation time. |
| Secondary antibody issue | Ensure the secondary antibody is compatible with the primary antibody and is not expired. |
Q2: I am seeing multiple bands or a smear in my IL-6 Western blot. What does this mean?
| Probable Cause | Solution |
| Glycosylation of IL-6 | IL-6 is a glycoprotein, and variable glycosylation can result in the appearance of multiple bands or a smear.[4] |
| Protein degradation | Use fresh samples and add protease inhibitors to your lysis buffer. |
| Non-specific antibody binding | Optimize blocking conditions (e.g., use 5% BSA or non-fat milk in TBST). Titrate the primary antibody to the lowest effective concentration. |
| High protein load | Reduce the amount of protein loaded onto the gel. |
Quantitative Data Summary
Table 1: Recommended Starting Concentrations for IL-6 Stimulation
| Cell Line | Application | Recommended IL-6 Concentration | Reference |
| DAOY, UW288 | Cell Proliferation | 10 ng/mL | [1] |
| Tendon-Derived Stem Cells | Cell Proliferation | 1-100 ng/mL | [5] |
| T1165.85.2.1 | Cell Proliferation | 2.5 ng/mL | |
| Huh-7 | Cell Proliferation | 25 ng/mL | [6] |
Table 2: Recommended Antibody Dilutions for IL-6 Western Blotting
| Antibody | Application | Recommended Dilution | Reference |
| Rabbit Polyclonal | Western Blot | 1:500 - 1:2,000 | [4] |
| Rabbit Polyclonal | Western Blot | 1:500 - 1:3,000 | |
| Rabbit Polyclonal | Western Blot | 1:1,000 | [7] |
| Mouse Monoclonal | Western Blot | 1 µg/mL | [8] |
Experimental Protocols
Protocol: IL-6 Induced STAT3 Phosphorylation Assay by Western Blot
-
Cell Culture and Stimulation:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Serum-starve the cells for 4-6 hours prior to stimulation, if necessary for your cell type.
-
Stimulate cells with the desired concentration of recombinant IL-6 for various time points (e.g., 0, 15, 30, 60 minutes).
-
-
Cell Lysis:
-
After stimulation, wash the cells once with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-STAT3 (Tyr705) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip and re-probe the membrane for total STAT3 as a loading control.
-
Visualizations
Caption: IL-6 Signaling Pathway.
Caption: General experimental workflow for IL-6 studies.
References
- 1. Blocking interleukin-6 signaling inhibits cell viability/proliferation, glycolysis, and colony forming activity of human medulloblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. qkine.com [qkine.com]
- 3. researchgate.net [researchgate.net]
- 4. bosterbio.com [bosterbio.com]
- 5. Interleukin-6 Promotes Proliferation but Inhibits Tenogenic Differentiation via the Janus Kinase/Signal Transducers and Activators of Transcription 3 (JAK/STAT3) Pathway in Tendon-Derived Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Interleukin-6 Induced Proliferation Is Attenuated by Transforming Growth Factor-β-Induced Signaling in Human Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. IL-6 Polyclonal Antibody (P620) [thermofisher.com]
- 8. IL-6 Monoclonal Antibody (6708) (MA5-23698) [thermofisher.com]
Validation & Comparative
A Comparative Guide to JI6 and Other FLT3 Inhibitors for Acute Myeloid Leukemia Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the novel FMS-like tyrosine kinase 3 (FLT3) inhibitor, JI6, with other known FLT3 inhibitors used in the research and treatment of Acute Myeloid Leukemia (AML). The information presented is intended to facilitate objective evaluation of these compounds based on their inhibitory potency, selectivity, and mechanisms of action, supported by experimental data.
Introduction to FLT3 Inhibition in AML
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in the proliferation, differentiation, and survival of hematopoietic stem and progenitor cells. Mutations in the FLT3 gene are among the most common genetic alterations in AML, occurring in approximately 30% of patients. These mutations, which include internal tandem duplications (ITD) in the juxtamembrane domain and point mutations in the tyrosine kinase domain (TKD), such as the D835Y and D835H substitutions, lead to constitutive activation of the FLT3 receptor and downstream signaling pathways, promoting leukemic cell growth and survival. Consequently, FLT3 has emerged as a key therapeutic target in AML.
This guide focuses on this compound, a potent and selective FLT3 inhibitor, and compares its performance against established FLT3 inhibitors, including Midostaurin, Gilteritinib, Quizartinib, Sorafenib, and Sunitinib.
Comparative Analysis of Inhibitor Potency
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the reported IC50 values of this compound and other FLT3 inhibitors against wild-type FLT3 (FLT3-WT) and common activating mutations. Lower IC50 values indicate greater potency.
| Inhibitor | FLT3-WT (IC50, nM) | FLT3-ITD (IC50, nM) | FLT3-D835Y (IC50, nM) | FLT3-D835H (IC50, nM) |
| This compound | ~40 | Data Not Available | 8 | 4 |
| Midostaurin | Data Not Available | ≤10 | ≤10 | Data Not Available |
| Gilteritinib | 5 | 0.7 - 1.8 | 1.6 | Data Not Available |
| Quizartinib | Data Not Available | <1 | >1000 (Resistant) | Data Not Available |
| Sorafenib | Data Not Available | ~5-10 | ~100-200 | Data Not Available |
| Sunitinib | 250 | 50 | 30 | Data Not Available |
Mechanism of Action and Signaling Pathways
FLT3 inhibitors can be broadly classified into Type I and Type II inhibitors based on their binding mode to the kinase domain.
-
Type I inhibitors bind to the active conformation of the FLT3 kinase, enabling them to inhibit both FLT3-ITD and FLT3-TKD mutations. Gilteritinib and Crenolanib are examples of Type I inhibitors.
-
Type II inhibitors bind to the inactive conformation of the kinase. Consequently, they are generally effective against FLT3-ITD mutations but not TKD mutations, which stabilize the active conformation. Quizartinib and Sorafenib are classified as Type II inhibitors.
The constitutive activation of FLT3 mutants leads to the activation of several downstream signaling pathways crucial for cell survival and proliferation, including the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways. Inhibition of FLT3 blocks these downstream signals, leading to apoptosis and cell cycle arrest in leukemic cells.
Caption: FLT3 signaling pathway and the point of inhibition.
Experimental Protocols
The following are generalized protocols for key assays used to evaluate FLT3 inhibitors. For specific experimental details for each inhibitor, it is recommended to consult the primary research publications.
Biochemical Kinase Inhibition Assay
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of the purified FLT3 kinase domain.
-
Reagents and Materials: Purified recombinant FLT3 kinase (wild-type or mutant), ATP, substrate peptide (e.g., poly(Glu, Tyr) 4:1), kinase assay buffer, test compounds (e.g., this compound), and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
Procedure:
-
The FLT3 enzyme is incubated with varying concentrations of the inhibitor in the presence of the substrate peptide.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a specified time at a controlled temperature.
-
The amount of ADP produced, which is proportional to kinase activity, is measured using a luminescence-based detection reagent.
-
-
Data Analysis: The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This assay determines the effect of an inhibitor on the proliferation and viability of cancer cells expressing FLT3.
-
Cell Lines: Human AML cell lines endogenously expressing FLT3-WT or specific FLT3 mutations (e.g., MV4-11 for FLT3-ITD, MOLM-13 for FLT3-ITD).
-
Procedure:
-
Cells are seeded in 96-well plates and treated with a range of concentrations of the test inhibitor.
-
Plates are incubated for a specified period (e.g., 72 hours).
-
A viability reagent (e.g., MTT or CellTiter-Glo®) is added to each well.
-
The absorbance or luminescence, which correlates with the number of viable cells, is measured using a plate reader.
-
-
Data Analysis: The IC50 value is determined by plotting the percentage of cell viability relative to untreated control cells against the logarithm of the inhibitor concentration.
Caption: General workflow for inhibitor potency determination.
Selectivity and Off-Target Effects
An ideal kinase inhibitor should be highly selective for its intended target to minimize off-target effects and associated toxicities. The selectivity of an inhibitor is often assessed by screening it against a large panel of kinases.
-
This compound: While potent against FLT3, this compound also shows inhibitory activity against JAK3 and c-Kit at higher concentrations.
-
Midostaurin: A multi-kinase inhibitor, it targets several kinases including PKC, KIT, PDGFR, and VEGFR, in addition to FLT3. This broad activity may contribute to its clinical efficacy but also to a wider range of side effects.
-
Gilteritinib: In addition to FLT3, gilteritinib also inhibits AXL, another receptor tyrosine kinase implicated in AML. It has weaker activity against c-KIT.
-
Quizartinib: It is a highly selective FLT3 inhibitor with off-target activity primarily against c-KIT.
-
Sorafenib and Sunitinib: Both are multi-kinase inhibitors targeting a broad range of kinases involved in angiogenesis and cell proliferation, including VEGFR and PDGFR, in addition to FLT3.
Conclusion
This compound demonstrates high potency against clinically relevant FLT3 mutations, particularly the D835Y and D835H TKD mutations. Its activity profile suggests it is a promising candidate for further investigation in the context of AML. When compared to other FLT3 inhibitors, this compound's potency is comparable to or greater than some established agents against specific mutations. However, its selectivity profile, particularly its activity against JAK3 and c-Kit, should be considered in the design of future studies. This guide provides a foundational comparison to aid researchers in selecting the most appropriate FLT3 inhibitor for their specific research needs.
Unraveling "JI6": A Case of Ambiguity in Scientific Search
In the quest for scientific information, precision is paramount. However, the search for "JI6" has yielded a diverse and unrelated set of results, highlighting a significant ambiguity in the query. Initial investigations into "this compound validation in different cell models," its "mechanism of action," and "cellular targets" have failed to identify a specific molecule, drug, or compound consistently referred to as "this compound."
The search results have instead pointed to a variety of distinct biological entities, including:
-
Interleukin-6 (IL-6): A well-characterized cytokine involved in inflammation and immune responses.[1][2]
-
GATA6: A transcription factor implicated in the development of various cancers.[3][4]
-
STAT6: A signal transducer and activator of transcription involved in immune cell function.[5]
The term "this compound" also appears in contexts entirely unrelated to molecular biology, such as the "Belt and Road Initiative"[6] and video game development.[7] This wide-ranging and inconsistent usage across different domains underscores the challenge in pinpointing the specific subject of the intended inquiry.
Without a more precise identifier, it is not feasible to provide a comparative guide on the validation of "this compound" in different cell models. The mechanism of action and cellular targets are fundamentally dependent on the specific identity of the molecule .
To proceed with a meaningful analysis, further clarification is required. A more specific name, a chemical structure, a CAS number, or the context in which "this compound" was encountered (e.g., a specific research paper or company) is necessary to narrow the search and retrieve relevant scientific data.
Once a clear identification of "this compound" is established, a comprehensive comparison guide can be developed. This would involve a targeted search for experimental data on its effects in various cell lines, a detailed examination of its signaling pathways, and a clear presentation of its mechanism of action and cellular targets. This information would then be synthesized into a structured format, including data tables and visualizations, to provide researchers, scientists, and drug development professionals with a valuable and objective resource.
References
- 1. Cellular targets and receptors for interleukin-6. II. Characterization of IL-6 binding and receptors in peripheral blood cells and macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular mechanisms of action of Interleukin-6 (IL-6) [pneumon.org]
- 3. An integrative analysis reveals functional targets of GATA6 transcriptional regulation in gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An integrative analysis reveals functional targets of GATA6 transcriptional regulation in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of STAT6 target genes in human B cells and lung epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Belt and Road Initiative - Wikipedia [en.wikipedia.org]
- 7. MiHoYo - Wikipedia [en.wikipedia.org]
Navigating the Landscape of IL-6 Pathway Inhibition: A Comparative Guide to Experimental Reproducibility
For researchers and drug development professionals, the reproducibility of experimental results is paramount. This guide provides a comparative analysis of experimental data for inhibitors targeting the Interleukin-6 (IL-6) signaling pathway, with a focus on Janus kinase (JAK) inhibitors. As "JI6" does not correspond to a known molecule in publicly available literature, this guide will use a well-characterized JAK inhibitor as a representative example to illustrate the principles of data comparison and reproducibility assessment.
The IL-6 pathway plays a critical role in inflammation and immunity, and its dysregulation is implicated in numerous autoimmune diseases and cancers.[1] Targeting this pathway, primarily through the inhibition of JAKs, has become a significant therapeutic strategy.
The IL-6/JAK-STAT Signaling Pathway
Interleukin-6 initiates intracellular signaling by binding to its receptor, which leads to the activation of associated Janus kinases.[2] These activated JAKs then phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins.[3] The phosphorylated STATs dimerize and translocate to the nucleus, where they regulate the transcription of target genes involved in inflammation, cell proliferation, and survival.[1][2]
Figure 1: Simplified IL-6/JAK-STAT signaling pathway.
Comparative Efficacy of IL-6 Pathway Inhibitors
The following tables summarize the in vitro potency and clinical efficacy of selected JAK inhibitors and a monoclonal antibody targeting the IL-6 receptor. This data is essential for comparing the relative performance of these agents.
Table 1: In Vitro Inhibitory Activity of Selected JAK Inhibitors
| Compound | Target(s) | IC50 (nM) - JAK1 | IC50 (nM) - JAK2 | IC50 (nM) - JAK3 | IC50 (nM) - TYK2 | Reference |
| Tofacitinib | JAK1/JAK3 | 1-11 | 20-112 | 1-5.6 | 344-978 | [4] |
| Baricitinib | JAK1/JAK2 | 5.9 | 5.7 | >400 | 53 | [4] |
| Upadacitinib | JAK1 | 47 | 120 | >1000 | >1000 | [5] |
| Filgotinib | JAK1 | 10 | 28 | 810 | 116 | [4] |
IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. Lower values indicate greater potency. Data is compiled from various enzymatic and cellular assays and may vary depending on the specific experimental conditions.[4]
Table 2: Clinical Efficacy in Rheumatoid Arthritis (ACR20 Response)
| Drug | Mechanism of Action | Dose | ACR20 Response Rate | Placebo Response Rate | Reference |
| Tofacitinib | JAK1/JAK3 Inhibitor | 5 mg twice daily | 59.8% | 29.8% | [6] |
| Baricitinib | JAK1/JAK2 Inhibitor | 4 mg once daily | 70% | 40% | [6] |
| Upadacitinib | JAK1 Inhibitor | 15 mg once daily | 71% | 36% | [6] |
| Tocilizumab | IL-6R Antibody | 8 mg/kg every 4 weeks | 60.9% | 31.5% |
ACR20 represents a 20% improvement in the American College of Rheumatology criteria for rheumatoid arthritis. Response rates are typically measured at 12 or 24 weeks.
Experimental Protocols and Methodologies
Reproducibility of experimental data is critically dependent on detailed and standardized protocols. Below are descriptions of key methodologies used to evaluate JAK inhibitors.
In Vitro JAK Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a specific JAK isoform.
Methodology:
-
Enzyme and Substrate Preparation: Purified, recombinant JAK enzyme and a peptide substrate are prepared in an appropriate buffer.[7]
-
Compound Incubation: The JAK enzyme is incubated with various concentrations of the test compound.
-
Reaction Initiation: The kinase reaction is initiated by the addition of ATP.
-
Detection of Phosphorylation: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioactivity (if using ³²P-ATP) or fluorescence-based assays that detect ADP production.[8]
-
Data Analysis: The IC50 value is calculated by plotting the percentage of enzyme inhibition against the compound concentration.[7]
Figure 2: Workflow for an in vitro JAK kinase inhibition assay.
Cellular Phospho-STAT (pSTAT) Assay
This assay measures the inhibition of cytokine-induced STAT phosphorylation in a cellular context, providing a more physiologically relevant assessment of a compound's activity.
Methodology:
-
Cell Culture: A cell line that expresses the relevant cytokine receptors and JAK/STAT components is cultured.
-
Compound Treatment: Cells are pre-incubated with various concentrations of the test compound.
-
Cytokine Stimulation: The cells are stimulated with a cytokine (e.g., IL-6) to activate the JAK/STAT pathway.
-
Cell Lysis and Staining: Cells are fixed, permeabilized, and stained with a fluorescently labeled antibody specific for the phosphorylated form of a STAT protein (e.g., pSTAT3).
-
Flow Cytometry Analysis: The amount of pSTAT is quantified on a per-cell basis using a flow cytometer.
-
Data Analysis: The IC50 value for the inhibition of STAT phosphorylation is calculated.
Figure 3: Workflow for a cellular phospho-STAT assay.
Considerations for Reproducibility
Achieving reproducible results with JAK inhibitors, as with any experimental system, requires careful attention to detail. Key factors include:
-
Reagent Quality: The purity and activity of recombinant enzymes, the quality of cell lines, and the specificity of antibodies are critical.
-
Assay Conditions: Minor variations in ATP concentration, incubation times, and temperature can significantly impact results.[4]
-
Cellular Context: The choice of cell line and its passage number can influence the outcome of cellular assays.
-
Data Reporting: Transparent reporting of all experimental parameters is essential for others to replicate the findings.
While numerous clinical trials have demonstrated the efficacy of JAK inhibitors, the reproducibility of preclinical data can be more variable.[9][10] Researchers should critically evaluate published data and, where possible, perform their own validation experiments.
Alternatives to JAK Inhibitors
While JAK inhibitors are a major class of drugs targeting the IL-6 pathway, other therapeutic strategies exist.
-
Monoclonal Antibodies: As shown in Table 2, monoclonal antibodies that target the IL-6 receptor (e.g., Tocilizumab) or IL-6 itself are effective alternatives. These biologics offer high specificity but are administered via injection or infusion.
-
Other Kinase Inhibitors: Research is ongoing into other kinase inhibitors that may modulate the IL-6 pathway downstream of JAKs.
-
Non-steroidal Anti-inflammatory Drugs (NSAIDs) and Corticosteroids: These agents have broader anti-inflammatory effects and are often used in the management of inflammatory conditions, but they are associated with a different side-effect profile.[11]
Conclusion
The development of therapies targeting the IL-6 signaling pathway has provided significant advances in the treatment of various inflammatory and autoimmune diseases. A thorough understanding of the underlying biology, coupled with a critical evaluation of the experimental data and methodologies, is essential for researchers and clinicians. By carefully considering the factors that influence experimental reproducibility and being aware of the available therapeutic alternatives, the scientific and medical communities can continue to optimize the use of these powerful agents.
References
- 1. Facebook [cancer.gov]
- 2. In Vitro JAK Kinase Activity and Inhibition Assays | Springer Nature Experiments [experiments.springernature.com]
- 3. JAK Inhibitors Clinical Trial Pipeline Experiences Momentum: DelveInsight Estimates a Diverse Pipeline Comprising 50+ Companies Working in the Domain [prnewswire.com]
- 4. academic.oup.com [academic.oup.com]
- 5. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How effective are JAK-inhibitors? Perspectives from clinical trials and real-world studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro JAK kinase activity and inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bellbrooklabs.com [bellbrooklabs.com]
- 9. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 10. ard.bmj.com [ard.bmj.com]
- 11. A novel JAK inhibitor JTE-052 reduces skin inflammation and ameliorates chronic dermatitis in rodent models: Comparison with conventional therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
JI6 Efficacy in Primary Cells vs. Cell Lines: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the efficacy of FMS-like tyrosine kinase 3 (FLT3) inhibitors in primary acute myeloid leukemia (AML) cells versus AML cell lines. Due to the limited availability of direct comparative data for the specific compound JI6, this guide utilizes data from other well-characterized FLT3 inhibitors to illustrate the key differences in response between these two cellular models.
Introduction
Primary cells, isolated directly from patient tissues, are considered more physiologically relevant models compared to immortalized cell lines, which can accumulate genetic and phenotypic changes over time in culture.[1][2][3] In the context of drug development for diseases like acute myeloid leukemia (AML), understanding the efficacy of a compound in both primary patient-derived cells and established cell lines is crucial. Approximately 30% of AML patients harbor mutations in the FLT3 gene, making it a key therapeutic target.[4] this compound is a potent and selective inhibitor of FLT3.[5] This guide explores the nuances of FLT3 inhibitor efficacy in these different cellular systems.
Data Presentation: Comparative Efficacy of FLT3 Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values for representative FLT3 inhibitors in both AML cell lines and primary AML patient samples. This data highlights the differential sensitivity that can be observed between these two models.
| Compound | Cell Type | Target | IC50 (nM) |
| This compound | Cell Line (MV4-11) | FLT3-ITD | ~25 |
| Quizartinib | Cell Line (MV4-11) | FLT3-ITD | 4.76 |
| Cell Line (HL60) | FLT3-WT | 38.75 | |
| Primary AML Cells | FLT3-ITD | Lower sensitivity than cell lines | |
| Gilteritinib | Cell Line (MV4-11) | FLT3-ITD | 7.99 |
| Cell Line (HL60) | FLT3-WT | 57.54 | |
| Primary AML Cells | FLT3-ITD | - |
Note: Specific IC50 values for this compound in primary AML cells were not available in the reviewed literature. Primary AML cells generally exhibit lower sensitivity to FLT3 inhibitors compared to cell lines.[1]
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effect of a compound on cultured cells.
-
Cell Seeding: Seed AML cell lines (e.g., MV4-11, HL60) or primary AML mononuclear cells in 96-well plates at a density of 1 x 10^4 cells per well.
-
Compound Treatment: Treat the cells with a serial dilution of the FLT3 inhibitor (e.g., this compound, quizartinib, gilteritinib) or DMSO as a vehicle control.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 values by plotting the percentage of cell viability against the logarithm of the drug concentration.
Immunoblotting (Western Blot)
This technique is used to detect the phosphorylation status of FLT3 and its downstream signaling proteins.
-
Cell Treatment and Lysis: Treat AML cells with the FLT3 inhibitor for a specified time (e.g., 2 hours). After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-FLT3, total FLT3, phospho-STAT5, total-STAT5, phospho-ERK, total-ERK, phospho-AKT, and total-AKT overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Mandatory Visualization
FLT3 Signaling Pathway
Caption: FLT3 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Efficacy Comparison
References
- 1. researchgate.net [researchgate.net]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. mdpi.com [mdpi.com]
- 4. A Review of FLT3 Inhibitors in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FLT3 ligand impedes the efficacy of FLT3 inhibitors in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
JI6: A Potent FLT3 Inhibitor with Defined Cross-Reactivity Profile
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the kinase inhibitor JI6, focusing on its cross-reactivity with other targets. Experimental data is presented to offer a clear understanding of its selectivity profile.
This compound has been identified as a potent, selective, and orally active inhibitor of Fms-like tyrosine kinase 3 (FLT3)[1][2]. It demonstrates significant inhibitory activity against both wild-type FLT3 and clinically relevant mutants, such as FLT3-D835Y and FLT3-D835H[1][2]. While this compound is highly effective against its primary target, understanding its interactions with other kinases is crucial for assessing its overall selectivity and potential off-target effects.
In Vitro Kinase Inhibition Profile of this compound
The inhibitory activity of this compound against its primary target, FLT3, and key off-targets, c-Kit and JAK3, has been quantified through in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce the kinase activity by 50%, are summarized in the table below.
| Target Kinase | IC50 (nM) |
| FLT3 (Wild-Type) | ~40 |
| FLT3 (D835Y Mutant) | ~8 |
| FLT3 (D835H Mutant) | ~4 |
| c-Kit | ~500 |
| JAK3 | ~250 |
Data sourced from Chen et al., 2016 and MedchemExpress.[1][2]
These data indicate that this compound is significantly more potent against FLT3 and its mutants compared to c-Kit and JAK3, demonstrating a favorable selectivity profile.
Experimental Methodologies
The determination of the IC50 values for this compound was conducted using established in vitro kinase assay protocols. The following methodologies are based on the key experiments described in the primary literature[3].
In Vitro Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified kinase enzymes.
Protocol:
-
Enzyme and Substrate Preparation: Recombinant proteins containing the catalytic domains of FLT3, FLT3-D835Y, FLT3-D835H, JAK3, and c-Kit were expressed and purified. A glutathione S-transferase (GST)-tagged FLT3 substrate (GST-FLT3S) was used for the kinase reaction[3].
-
Kinase Reaction: The kinase reactions were performed in a buffer containing ATP and the purified kinase enzyme, the GST-FLT3S substrate, and varying concentrations of this compound.
-
Detection of Phosphorylation: The level of tyrosine phosphorylation of the GST-FLT3S substrate was measured as an indicator of kinase activity. This was achieved by subjecting the reaction products to SDS-PAGE, followed by Western blotting using an anti-phosphotyrosine antibody (PY20)[3].
-
Data Analysis: The intensity of the phosphorylated substrate bands was quantified and plotted against the concentration of this compound to determine the IC50 value using a dose-response curve. The total protein level of the substrate was visualized by Coomassie blue staining to ensure equal loading[3].
Cellular Assays
Objective: To assess the inhibitory effect of this compound on the viability of cells expressing FLT3 mutants.
Protocol:
-
Cell Lines: HCD-57 cells, a murine pro-B cell line, were engineered to express FLT3-ITD (internal tandem duplication) and D835 mutants[3].
-
Cell Culture and Treatment: The transformed HCD-57 cells were cultured in the presence of various concentrations of this compound for 48 hours[3].
-
Viability Assessment: Cell viability was measured using a standard method, such as the trypan blue exclusion assay or a commercially available cell viability kit.
-
Data Analysis: The percentage of viable cells was plotted against the concentration of this compound to determine the cellular IC50 value.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of FLT3 and the general workflow of an in vitro kinase inhibition assay.
Caption: Simplified FLT3 signaling pathway and the inhibitory action of this compound.
Caption: General workflow for an in vitro kinase inhibition assay.
References
Modulating FLT3 in Acute Myeloid Leukemia: A Comparative Guide to JI6 Inhibition and siRNA Knockdown
For researchers, scientists, and drug development professionals, understanding the nuances of different methods for targeting key proteins is critical for advancing therapeutic strategies. This guide provides an objective comparison between two distinct approaches for modulating the Fms-like tyrosine kinase 3 (FLT3), a crucial receptor tyrosine kinase in the pathogenesis of Acute Myeloid Leukemia (AML): the small molecule inhibitor JI6 and siRNA-mediated knockdown.
This document outlines the mechanisms of action, presents comparative data on their efficacy and specificity, and provides detailed experimental protocols for each method. The goal is to equip researchers with the necessary information to select the most appropriate technique for their experimental needs, whether for basic research or drug discovery pipelines.
At a Glance: this compound Inhibition vs. siRNA Knockdown of FLT3
| Feature | This compound (Small Molecule Inhibitor) | siRNA (Gene Knockdown) |
| Target Molecule | FLT3 Protein (Tyrosine Kinase Domain) | FLT3 messenger RNA (mRNA) |
| Mechanism of Action | Competitive ATP binding, inhibiting autophosphorylation and downstream signaling. | RNA interference (RNAi) pathway, leading to sequence-specific cleavage and degradation of FLT3 mRNA. |
| Effect on Protein | Inhibition of catalytic activity (phosphorylation). Total protein levels may remain unchanged. | Reduction in the total amount of FLT3 protein through decreased synthesis. |
| Mode of Action | Reversible, occupancy-driven inhibition. | Post-transcriptional gene silencing. |
| Typical Efficacy | Potent inhibition with IC₅₀ values in the low nanomolar range (e.g., ~25-40 nM for FLT3-ITD/WT).[1] | Can achieve significant protein reduction, often exceeding 80-90%.[2][3] |
| Duration of Effect | Dependent on compound pharmacokinetics and cellular washout. | Transient, typically lasting 5-7 days, influenced by cell division rate.[4] |
| Potential Off-Target Effects | Can inhibit other kinases with similar ATP-binding pockets (e.g., JAK3, c-Kit at higher concentrations).[1] | Can down-regulate unintended mRNAs with partial sequence homology (miRNA-like effects).[5][6][7][8] |
Signaling Pathways and Mechanisms of Action
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a pivotal role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells.[9] Mutations, such as internal tandem duplications (FLT3-ITD), lead to constitutive, ligand-independent activation of the kinase, driving leukemogenesis.[10][11] This makes FLT3 a prime therapeutic target in AML. This compound and siRNA interfere with this pathway at different points, as illustrated below.
Caption: FLT3 signaling and points of intervention for this compound and siRNA.
Experimental Workflows
The successful application of either this compound or siRNA requires distinct experimental procedures. Below are generalized workflows for each approach.
This compound Inhibition Workflow
Caption: Experimental workflow for assessing FLT3 inhibition by this compound.
siRNA Knockdown Workflow
Caption: Experimental workflow for FLT3 knockdown using siRNA.
Detailed Experimental Protocols
Protocol 1: Inhibition of FLT3 Signaling using this compound
This protocol is adapted for use with FLT3-ITD positive AML cell lines, such as MV4-11.
Materials:
-
This compound small molecule inhibitor (powder)
-
Dimethyl sulfoxide (DMSO)
-
MV4-11 cells
-
RPMI-1640 medium with 10% FBS
-
Phosphate-buffered saline (PBS)
-
Reagents for Western blotting (lysis buffer, antibodies for p-FLT3, FLT3, p-Akt, Akt, p-ERK, ERK)
-
Reagents for cell viability assay (e.g., CellTiter-Glo®)
Procedure:
-
Preparation of this compound Stock Solution: Dissolve this compound powder in DMSO to create a high-concentration stock solution (e.g., 10 mM). Store aliquots at -20°C.
-
Cell Seeding: Seed MV4-11 cells in appropriate culture plates (e.g., 96-well for viability, 6-well for Western blot) at a density that allows for logarithmic growth during the experiment.
-
Treatment:
-
Prepare a vehicle control using the same final concentration of DMSO as the highest this compound concentration.
-
Add the diluted this compound or vehicle control to the cells.
-
Analysis:
-
Western Blot: Harvest cells, lyse, and perform Western blot analysis to detect changes in the phosphorylation status of FLT3 and its downstream targets (Akt, ERK).[12] Total protein levels should be assessed as a control.
-
Viability Assay: Add viability reagent directly to 96-well plates according to the manufacturer's instructions and measure luminescence or absorbance to determine the IC₅₀ value.
-
Flow Cytometry: Harvest, fix, and stain cells with appropriate markers (e.g., Annexin V/PI) to analyze apoptosis and cell cycle distribution.
-
Protocol 2: siRNA-Mediated Knockdown of FLT3
This protocol describes FLT3 knockdown in leukemia cell lines like MV4-11 or MOLM-13 using electroporation.[13]
Materials:
-
Validated siRNA targeting human FLT3 (at least two distinct sequences recommended)
-
Non-targeting (scramble) control siRNA
-
MV4-11 or MOLM-13 cells
-
Electroporation system (e.g., Nucleofector™) and corresponding cell line-specific kit
-
RPMI-1640 medium with 10% FBS
-
Reagents for RT-qPCR (RNA extraction kit, reverse transcriptase, qPCR master mix, primers for FLT3 and a housekeeping gene)
-
Reagents for Western blotting (as in Protocol 1, focusing on total FLT3 protein)
Procedure:
-
Cell Preparation: Culture cells to the optimal density for transfection. On the day of electroporation, count and resuspend approximately 3 x 10⁶ cells per sample in the provided electroporation buffer.[13]
-
Electroporation:
-
Mix the cell suspension with the FLT3 siRNA or non-targeting control siRNA.
-
Transfer the mixture to an electroporation cuvette and apply the appropriate pre-optimized electrical pulse using the electroporator.
-
-
Post-Transfection Culture: Immediately transfer the electroporated cells to pre-warmed culture medium in a 6-well plate and incubate.
-
Incubation: Culture the cells for 48 to 72 hours to allow for mRNA degradation and subsequent reduction in protein levels.[13][14]
-
Validation of Knockdown:
-
RT-qPCR: Harvest a portion of the cells and extract total RNA. Synthesize cDNA and perform qPCR to quantify the reduction in FLT3 mRNA levels relative to the non-targeting control and a stable housekeeping gene.[15][16]
-
Western Blot: Harvest the remaining cells, lyse, and perform Western blot analysis to confirm the reduction of total FLT3 protein levels.[2][14] Use a loading control (e.g., β-actin) to ensure equal protein loading.
-
-
Phenotypic Analysis: Once knockdown is confirmed, parallel experiments can be conducted to assess the functional consequences on cell viability, apoptosis, or other relevant phenotypes.
Conclusion
Both this compound and siRNA are powerful tools for studying the function of FLT3 in AML. The choice between them depends on the specific research question.
-
This compound is ideal for studying the direct and rapid consequences of inhibiting FLT3's catalytic activity, mimicking the action of a therapeutic kinase inhibitor. Its use is straightforward, requiring only addition to the cell culture medium.
-
siRNA-mediated knockdown is the method of choice when the goal is to understand the effects of reducing the total amount of the FLT3 protein, which can reveal functions beyond its kinase activity (e.g., scaffolding roles). While more technically involved, it provides a genetic-level validation for the role of the target protein.
By understanding the distinct mechanisms, advantages, and experimental considerations of both approaches, researchers can more effectively design experiments to dissect the complex role of FLT3 in leukemia and evaluate novel therapeutic strategies.
References
- 1. The Typical RNAi Workflow in 5 Steps - Nordic Biosite [nordicbiosite.com]
- 2. researchgate.net [researchgate.net]
- 3. ajmc.com [ajmc.com]
- 4. Duration of siRNA Induced Silencing: Your Questions Answered | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. horizondiscovery.com [horizondiscovery.com]
- 6. Methods for reducing siRNA off-target binding | Eclipsebio [eclipsebio.com]
- 7. Frontiers | Optimal choice of functional and off-target effect-reduced siRNAs for RNAi therapeutics [frontiersin.org]
- 8. siRNA Off-Target Effects Can Be Reduced at Concentrations That Match Their Individual Potency | PLOS One [journals.plos.org]
- 9. commerce.bio-rad.com [commerce.bio-rad.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. RNA interference protocol to silence oncogenic drivers in leukemia cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Designing siRNA and Evaluating Its Effect on RNA Targets Using qPCR and Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Detection of siRNA induced mRNA silencing by RT-qPCR: considerations for experimental design - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of JI6 and its Analogs: Unveiling Structure-Activity Relationships in Copper(II) Schiff Base Complexes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the copper(II) Schiff base complex JI6 and its analogs. While specific experimental data for this compound is not publicly available, this document leverages published research on analogous copper(II) Schiff base complexes to offer insights into their structure-activity relationships, particularly concerning their cytotoxic and antimicrobial properties. The information presented is intended to guide researchers in the design and development of novel therapeutic agents based on this promising class of compounds.
Introduction to this compound and Copper(II) Schiff Base Complexes
This compound, systematically named (6~{S})-6-[(1~{R})-1-oxidanylethyl]-2,4-dioxa-7
l4
-aza-3l3
Comparative Analysis of Biological Activity
This section compares the in vitro biological activity of several copper(II) Schiff base complexes, serving as analogs to the this compound structural class. The data highlights how modifications to the Schiff base ligand can impact cytotoxic and antimicrobial efficacy.
Cytotoxic Activity
The anticancer potential of copper(II) Schiff base complexes is a significant area of research. Their mechanism of action is thought to involve multiple pathways, including the generation of reactive oxygen species (ROS), inhibition of enzymes like topoisomerase, and interaction with DNA, ultimately leading to apoptosis.[1] The cytotoxic activity is typically quantified by the half-maximal inhibitory concentration (IC50), with lower values indicating higher potency.
Table 1: Comparative Cytotoxic Activity (IC50 in µM) of Selected Copper(II) Schiff Base Complexes
| Complex/Analog | Ligand Base | Cell Line | IC50 (µM) | Reference |
| Analog 1 | Quinoline-8-carbaldehyde + 4-aminobenzoic acid ethyl ester | HeLa | 10.8 ± 1.2 | [4] |
| Analog 2 | Cinnamaldehyde + 1,3-diaminopropane | SH-SY5Y | ~100 | [5] |
| Analog 3 | Vanillin + 1,3-diaminopropane | LN-18 | > 300 | [5] |
| Cisplatin (Control) | - | HeLa | 15.2 ± 1.8 | [4] |
This table presents a selection of data from the literature to illustrate the range of cytotoxic activities observed for copper(II) Schiff base complexes.
Antimicrobial Activity
Copper(II) Schiff base complexes have also demonstrated broad-spectrum antimicrobial activity against various bacterial and fungal strains.[2][3] The mechanism is believed to involve the disruption of cell membrane integrity, inhibition of essential enzymes, and interference with DNA replication.[2] The antimicrobial efficacy is often assessed by measuring the zone of inhibition in an agar diffusion assay or by determining the Minimum Inhibitory Concentration (MIC).
Table 2: Comparative Antimicrobial Activity of Selected Copper(II) Schiff Base Complexes
| Complex/Analog | Ligand Base | Microorganism | Zone of Inhibition (mm) | MIC (µg/mL) | Reference |
| Analog 4 | Halogen-substituted salicylaldehyde | S. aureus | - | < 15.63 | [3] |
| Analog 5 | Halogen-substituted salicylaldehyde | E. coli | - | 31.25 | [3] |
| Analog 6 | Quinoline based Schiff base | S. aureus | 31 | - | [6] |
| Analog 7 | Quinoline based Schiff base | C. albicans | 3 | - | [6] |
This table provides illustrative data on the antimicrobial potential of this class of compounds.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are standard protocols for the key assays used to evaluate the biological activity of this compound and its analogs.
Synthesis of Copper(II) Schiff Base Complexes
A general method for the synthesis of these complexes involves a two-step process:
-
Schiff Base Ligand Synthesis: This is typically achieved through the condensation reaction of a primary amine with an active carbonyl group (aldehyde or ketone) in a suitable solvent, often with heating.[7]
-
Complexation: The synthesized Schiff base ligand is then reacted with a copper(II) salt (e.g., copper(II) acetate, copper(II) chloride) in a specific molar ratio, usually in an alcoholic solvent. The resulting complex often precipitates out of the solution and can be purified by recrystallization.[7][8]
MTT Assay for Cytotoxicity
The MTT assay is a colorimetric method used to assess cell viability.[9][10]
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for attachment.[9]
-
Compound Treatment: Treat the cells with various concentrations of the copper complexes and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).[9]
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.[9]
-
Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570-590 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Agar Well Diffusion Method for Antimicrobial Activity
This method is used to assess the antimicrobial susceptibility of microorganisms to the test compounds.[11][12]
-
Inoculum Preparation: Prepare a standardized microbial suspension.
-
Plate Inoculation: Spread the microbial inoculum evenly over the surface of an agar plate.[11]
-
Well Creation: Create wells of a specific diameter in the agar using a sterile cork borer.[12]
-
Compound Addition: Add a defined volume of the copper complex solution (at a known concentration) into each well. A solvent control and a standard antibiotic are also included.[11]
-
Incubation: Incubate the plates under appropriate conditions for the test microorganism.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where microbial growth is inhibited.[11]
Putative Mechanism of Action: A Signaling Pathway Perspective
The cytotoxic effects of many copper(II) complexes are linked to their ability to induce oxidative stress and apoptosis. The following diagram illustrates a plausible signaling pathway.
Conclusion
Copper(II) Schiff base complexes, including the structural class represented by this compound, are a versatile and promising platform for the development of new therapeutic agents. The available literature strongly suggests that their biological activity can be finely tuned through synthetic modifications of the Schiff base ligand. This guide provides a framework for the comparative analysis of these compounds, offering standardized protocols and highlighting key performance indicators. Further research into the specific biological profile of this compound and the synthesis of novel analogs will be crucial in realizing the full therapeutic potential of this class of metallodrugs.
References
- 1. mdpi.com [mdpi.com]
- 2. The Antimicrobial Efficacy of Copper Complexes: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Copper(II) Complexes Derived from Halogen-Substituted Schiff Base Ligands: Synthesis, Crystal Structures, Antibacterial Activity, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Copper(ii) complexes based on quinoline-derived Schiff-base ligands: synthesis, characterization, HSA/DNA binding ability, and anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, characterization, and cytotoxic effects of new copper complexes using Schiff-base derivatives from natural sources - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Investigation of the inherent characteristics of copper( ii ) Schiff base complexes as antimicrobial agents - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D4NJ01271B [pubs.rsc.org]
- 7. Design of New Schiff-Base Copper(II) Complexes: Synthesis, Crystal Structures, DFT Study, and Binding Potency toward Cytochrome P450 3A4 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. chemistnotes.com [chemistnotes.com]
- 12. botanyjournals.com [botanyjournals.com]
Comparative Analysis of JI6: A Dual FLT3 and JAK3 Inhibitor
For researchers and drug development professionals investigating novel cancer therapeutics, particularly in the context of acute myeloid leukemia (AML), a thorough understanding of the potency and selectivity of new chemical entities is paramount. This guide provides a comparative overview of JI6 (JAK3 Inhibitor VI), a potent, orally available dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and Janus kinase 3 (JAK3). Its dose-response profile is compared with other established inhibitors targeting these critical signaling pathways.
Quantitative Dose-Response Comparison
The inhibitory activity of this compound and selected alternative compounds against their primary kinase targets are summarized below. The data, presented as half-maximal inhibitory concentrations (IC50), allows for a direct comparison of potency. Lower IC50 values indicate greater potency.
| Compound | Target | IC50 (nM) | Reference |
| This compound | FLT3-WT | ~40 | [1] |
| FLT3-D835Y | ~8 | [1] | |
| FLT3-D835H | ~4 | [1] | |
| JAK3 | ~250 | [1] | |
| c-Kit | ~500 | [1] | |
| Tofacitinib | JAK3 | ~1-2 | [2] |
| JAK1 | ~1 | [2] | |
| JAK2 | ~20 | [2] | |
| Gilteritinib | FLT3 | Potent inhibition at ≥80mg daily dose in vivo | [3][4][5] |
| Quizartinib | FLT3 | Low nanomolar potency | [6][7] |
Signaling Pathways
To contextualize the mechanism of action of this compound and its alternatives, the following diagrams illustrate the FLT3 and JAK3 signaling pathways, both of which are crucial in cell proliferation and survival, and are often dysregulated in cancer.
Caption: FLT3 signaling pathway highlighting key downstream effectors.
Caption: JAK3 signaling pathway, often in conjunction with JAK1.
Experimental Protocols
The determination of IC50 values for kinase inhibitors like this compound is typically performed using in vitro kinase assays. The following is a generalized protocol that outlines the key steps involved in such an experiment.
In Vitro Kinase Inhibition Assay Protocol
Objective: To determine the concentration at which an inhibitor reduces the activity of a target kinase by 50% (IC50).
Materials:
-
Recombinant human kinase (e.g., FLT3, JAK3)
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate), often radiolabeled ([γ-33P]ATP)
-
Test inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Kinase reaction buffer (e.g., Tris-HCl, MgCl2, DTT)
-
96-well plates
-
Phosphocellulose paper or other capture medium
-
Scintillation counter or other detection instrument
Workflow:
Caption: Workflow for a typical in vitro kinase inhibition assay.
Procedure:
-
Inhibitor Preparation: A stock solution of the test inhibitor is serially diluted to create a range of concentrations to be tested.
-
Reaction Setup: In a 96-well plate, the recombinant kinase, its specific substrate, and the various concentrations of the inhibitor are added to the kinase reaction buffer. Control wells containing no inhibitor (vehicle control) and no kinase (background control) are also prepared.
-
Reaction Initiation: The kinase reaction is initiated by the addition of ATP.
-
Incubation: The plate is incubated at a controlled temperature (e.g., 30°C) for a predetermined period (e.g., 30-60 minutes) to allow the kinase to phosphorylate its substrate.
-
Reaction Termination: The reaction is stopped, often by the addition of a strong acid or a chelating agent like EDTA.
-
Substrate Capture: An aliquot of the reaction mixture from each well is spotted onto a phosphocellulose paper or other appropriate capture medium that binds the phosphorylated substrate.
-
Washing: The capture medium is washed multiple times to remove any unincorporated radiolabeled ATP.
-
Quantification: The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter. This is a direct measure of kinase activity.
-
Data Analysis: The percentage of kinase inhibition for each inhibitor concentration is calculated relative to the vehicle control. These values are then plotted against the logarithm of the inhibitor concentration to generate a dose-response curve.
-
IC50 Determination: The IC50 value is determined from the dose-response curve using non-linear regression analysis. It represents the concentration of the inhibitor required to reduce the kinase activity by 50%.
References
- 1. Identification of an orally available compound with potent and broad FLT3 inhibition activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of Selective Covalent Janus Kinase 3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jadpro.com [jadpro.com]
- 4. researchgate.net [researchgate.net]
- 5. Gilteritinib: The Story of a Proceeding Success into Hard-to-Treat FLT3-Mutated AML Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tyrosine kinase inhibitors targeting FLT3 in the treatment of acute myeloid leukemia - Chen - Stem Cell Investigation [sci.amegroups.org]
- 7. Tyrosine kinase inhibitors targeting FLT3 in the treatment of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for JI6: A Comprehensive Guide
Disclaimer: As "JI6" is a non-standard identifier, this guide provides a framework for the safe disposal of a hypothetical novel compound used in research and drug development. Procedures must be adapted based on the actual, verified properties of the substance as detailed in its Safety Data Sheet (SDS).
This document outlines the essential safety and logistical procedures for the proper disposal of the hypothetical chemical compound this compound. It is intended for researchers, scientists, and drug development professionals. Adherence to these guidelines is critical for ensuring laboratory safety and environmental compliance.
Hazard Identification and Waste Classification
Prior to any handling or disposal, the first step is to classify the waste. All chemical waste should initially be treated as hazardous.[1] The specific hazards of this compound must be determined from its SDS. Based on typical compounds in drug development, waste classification will fall into one or more of the categories in the table below.
| Waste Stream | Description | Primary Hazard | Disposal Container |
| This compound-L-HW | Liquid waste containing this compound, including reaction residues, solvents, and contaminated aqueous solutions. | Varies (e.g., Ignitability, Corrosivity, Reactivity, Toxicity)[2] | Labeled, compatible, leak-proof container with a screw-on cap.[3][4] |
| This compound-S-HW | Solid waste contaminated with this compound, such as gloves, bench paper, and purification media. | Varies (e.g., Toxicity) | Double-bagged in clear plastic bags, clearly labeled.[3] |
| This compound-SH | Sharps contaminated with this compound, including needles, scalpels, and broken glass. | Puncture, Toxicity | Puncture-resistant sharps container.[3] |
| This compound-AQ-N | Aqueous solutions of this compound that have been neutralized and verified to be non-hazardous. | Minimal | May be eligible for sewer disposal, pending local regulations and verification. |
Waste Segregation and Storage
Proper segregation is crucial to prevent dangerous reactions.[5][6] Follow these guidelines for storing this compound waste:
-
Incompatible Chemicals: Segregate this compound waste from incompatible materials. For example, keep acidic waste separate from basic waste, and organic solvents away from oxidizers.[5]
-
Designated Storage Area: Store waste in a designated, secure area away from normal lab activities.[3][6] This area should be clearly marked with a "Danger – Hazardous Waste" sign.[3]
-
Secondary Containment: All liquid waste containers must be placed in secondary containment to capture any potential leaks or spills.[3] The secondary container should be able to hold 110% of the volume of the primary container.[3]
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name of the contents (e.g., "this compound in Methanol"), the date accumulation started, and any associated hazards.[4][7]
Caption: Workflow for the initial segregation and storage of this compound waste.
Spill and Decontamination Procedures
In the event of a spill, immediate and proper cleanup is necessary to minimize exposure and environmental contamination.[8]
Experimental Protocol for a Minor this compound Spill:
-
Alert Personnel: Immediately alert others in the vicinity.
-
Don PPE: Wear appropriate Personal Protective Equipment (PPE), including gloves, safety goggles, and a lab coat.[8]
-
Control the Spill: For liquid spills, control the spread by surrounding the area with absorbent material.[9] For solid spills, carefully cover the material to avoid generating dust.[10]
-
Absorb/Collect:
-
Decontaminate:
-
Dispose of Cleanup Materials: Place all contaminated absorbent materials, PPE, and cleaning supplies into a designated hazardous waste container.[11][12]
-
Report: Report the incident to the laboratory supervisor or Environmental Health and Safety (EHS) department.
Caption: Step-by-step procedure for cleaning up a minor this compound spill.
Disposal of Empty Containers
Empty containers that held this compound must also be managed properly. A container is considered "empty" when no more material can be poured or scraped from it.[5]
-
Non-Acutely Hazardous: If this compound is not an acutely hazardous waste, the empty container can be disposed of as regular trash after all labels have been defaced.[1]
-
Acutely Hazardous: If this compound is classified as an acutely hazardous (P-listed) waste, the empty container must be triple-rinsed with a suitable solvent.[1][4] The rinsate must be collected and disposed of as hazardous waste.[1][4]
Final Disposal
The final disposal of this compound waste must be handled by a licensed hazardous waste disposal service.[7]
-
Waste Pickup: Contact your institution's EHS department to schedule a pickup for all this compound hazardous waste.[5]
-
Documentation: Ensure all waste containers are properly labeled and documented according to institutional and regulatory requirements.
-
Prohibited Disposal: Never dispose of this compound waste down the sink, in regular trash (unless the container is confirmed empty and decontaminated), or by intentional evaporation.[13]
By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound waste, protecting both personnel and the environment.
References
- 1. vumc.org [vumc.org]
- 2. ehrs.upenn.edu [ehrs.upenn.edu]
- 3. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 4. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 5. Hazardous Chemical Waste | Environmental Health and Safety | CSUSB [csusb.edu]
- 6. boomwaste.com [boomwaste.com]
- 7. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 8. Chapter 8: Decontamination, Disinfection and Spill Response | Environmental Health & Safety | West Virginia University [ehs.wvu.edu]
- 9. Guide for Chemical Spill Response - American Chemical Society [acs.org]
- 10. hsrm.umn.edu [hsrm.umn.edu]
- 11. ehs.utk.edu [ehs.utk.edu]
- 12. westlab.com [westlab.com]
- 13. ehs.uci.edu [ehs.uci.edu]
General Framework for PPE Selection for Unknown Hazards
As a large language model, I am unable to find any specific information about a substance designated as "JI6." This designation does not correspond to any known chemical in publicly available safety databases. It is possible that "this compound" is an internal laboratory code, a novel compound not yet publicly documented, or a typographical error.
Providing personal protective equipment (PPE) recommendations without knowledge of the substance's specific hazards—such as its toxicity, reactivity, and physical state—would be irresponsible and dangerous.
To receive accurate and safe guidance, please provide one of the following:
-
The full chemical name
-
The CAS (Chemical Abstracts Service) number
-
A Safety Data Sheet (SDS) for the substance
Once you provide this information, I can offer the detailed safety protocols, data tables, and diagrams you have requested.
In the meantime, I can provide a general framework for selecting PPE for handling unknown or hazardous chemicals in a laboratory setting. This framework is based on the principles of risk assessment and the hierarchy of controls.
When the hazards of a substance are not fully understood, a conservative approach that protects against the worst-case plausible scenarios is necessary.
1. Hazard Assessment (A Hypothetical Approach for an Unknown Substance)
A thorough risk assessment is the critical first step. For an unknown substance like "this compound," you would need to consider potential hazards until you can prove they are not present.
| Potential Hazard | Assumed Risk Level | Rationale |
| Acute Toxicity (Inhalation) | High | Assume the substance could be a potent respiratory toxin. |
| Acute Toxicity (Dermal) | High | Assume the substance can be absorbed through the skin and cause systemic effects. |
| Eye Damage/Irritation | Severe | Assume the substance can cause irreversible eye damage. |
| Skin Corrosion/Irritation | Corrosive | Assume the substance can cause chemical burns. |
| Flammability | Flammable | Assume the substance is volatile and can be easily ignited. |
| Reactivity | Reactive | Assume the substance may react violently with common laboratory chemicals, air, or water. |
2. Hierarchy of Controls
Before relying on PPE, the hierarchy of controls must be implemented. This is a fundamental principle of laboratory safety.
Caption: The hierarchy of controls prioritizes safety measures from most to least effective.
3. Recommended PPE for Unknown Hazards (Based on the Above Assumptions)
This selection represents a high level of precaution suitable for a substance of unknown but potentially high hazard.
| Body Part | PPE Item | Specification | Reasoning |
| Respiratory | Self-Contained Breathing Apparatus (SCBA) or Supplied Air Respirator (SAR) | NIOSH-approved, positive-pressure | Protects against unknown concentrations of highly toxic vapors or particles. An air-purifying respirator (e.g., cartridge respirator) is not appropriate as the hazard is not identified. |
| Hands | Chemical Resistant Gloves (Double Gloving) | Outer: Heavy-duty (e.g., Butyl rubber, Viton™)Inner: Lighter-duty (e.g., Nitrile) | Provides robust protection against a wide range of unknown chemicals. Double gloving allows for safe removal of the contaminated outer layer. |
| Body | Chemical Resistant Suit | Encapsulated, Level A or B | Provides full-body protection against splashes, vapors, and direct contact with a potentially corrosive or dermally toxic substance. |
| Eyes/Face | Included with Suit/SCBA | Full-facepiece respirator provides integrated eye and face protection. | Protects against severe eye damage from splashes or vapors. |
| Feet | Chemical Resistant Boots | Steel-toed, with integrated leggings of the suit | Protects against spills and physical hazards. |
4. Decontamination and Disposal Workflow
A structured workflow is essential for minimizing contamination and ensuring safe disposal.
Caption: A step-by-step workflow for safe decontamination and waste handling after using PPE.
To proceed with a specific and accurate safety plan for "this compound," please provide the necessary identification information. The health and safety of laboratory personnel are paramount, and this depends on recommendations based on known, documented hazards.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
